Methyl arachidate

Catalog No.
S586949
CAS No.
1120-28-1
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl arachidate

CAS Number

1120-28-1

Product Name

Methyl arachidate

IUPAC Name

methyl icosanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h3-20H2,1-2H3

InChI Key

QGBRLVONZXHAKJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

Eicosanoic Acid Methyl Ester; Arachic Acid Methyl Ester; Methyl Arachate; Methyl Arachidate; Methyl Eicosanoate; n-Eicosanoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl arachidate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identification and Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical information for methyl arachidonate.

Property Description
IUPAC Name Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1]
Common Names Arachidonic Acid methyl ester; Methyl all-cis-5,8,11,14-eicosatetraenoate [1]
Molecular Formula C~21~H~34~O~2~ [1]
Average Mass 318.501 Da [1]
CAS RN 2566-89-4 [1]
EINECS 219-900-1 [1]

Biological Context and Significance

To understand the role of methyl arachidonate in research, it's essential to know its parent compound, Arachidonic Acid (AA). AA is an omega-6 polyunsaturated fatty acid that is a major component of mammalian cell membranes [2] [3].

  • Function of Arachidonic Acid: Once released from cell membranes, AA serves as a precursor for a vast family of bioactive signaling molecules called eicosanoids [2] [3]. These eicosanoids are crucial in inflammation, immune response, blood pressure regulation, and many other physiological and pathological processes [2] [3].
  • Research Use of the Methyl Ester: In laboratory settings, analyzing fatty acids like AA from biological samples (plasma, tissues) via GC-MS requires a derivatization step. Converting AA into Methyl Arachidonate increases its volatility and thermal stability, making it possible to separate and detect it accurately [4]. Therefore, Methyl Arachidonate is not typically a molecule of study itself, but rather an analytical derivative of the biologically significant Arachidonic Acid.

Arachidonic Acid Metabolic Pathways

Arachidonic Acid is metabolized through three major enzymatic pathways to produce diverse eicosanoids. The diagram below illustrates these key routes and their products.

f cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid (AA) PGH2 PGH₂ AA->PGH2 COX-1/COX-2 HPETE 5-HPETE AA->HPETE 5-LOX EETs EETs AA->EETs CYP Epoxygenase HETEs HETEs AA->HETEs CYP ω-Hydroxylase PGE2 PGE₂ PGH2->PGE2 TXA2 TXA₂ PGH2->TXA2 PGI2 PGI₂ PGH2->PGI2 LTA4 LTA₄ HPETE->LTA4 LTB4 LTB₄ LTA4->LTB4 LTC4 LTC₄ LTA4->LTC4

Key eicosanoids and their roles in physiology and disease pathogenesis are summarized in the table below [2] [3].

Pathway Key Enzymes Major Products Primary Roles
Cyclooxygenase (COX) COX-1, COX-2 Prostaglandins (PGE₂), Thromboxanes (TXA₂) Inflammation, pain, fever, blood clotting [2] [3]
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOX Leukotrienes (LTB₄, LTC₄), Lipoxins Immune response, asthma, inflammation [2] [3]
Cytochrome P450 (CYP) CYP epoxygenase, CYP ω-hydroxylase EETs, HETEs Vascular tone, blood pressure regulation [2]

Experimental Analysis Protocol

For quantifying fatty acids like Arachidonic Acid in biological samples, a common method involves their conversion to methyl esters followed by GC-MS analysis [4].

Workflow: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

f Start Biological Sample (Plasma/Serum/Whole Blood) Step1 Trans-esterification Start->Step1 Step2 Hexane Extraction Step1->Step2 Methanolic KOH Step3 GC-MS Analysis Step2->Step3 Centrifuge & Collect Supernatant Step4 Identification & Quantification Step3->Step4 Compare retention times & m/z to standards

Detailed Methodology [4]

  • Sample Preparation: Use 300 µL of biological sample (plasma is recommended as the ideal matrix due to its correlating and consistent FAME concentrations) [4].
  • Trans-esterification: Add 3 mL of methanolic Potassium Hydroxide (KOH) to the sample to convert esterified fatty acids into their methyl ester derivatives (FAMEs).
  • Liquid-Liquid Extraction: Add 4 mL of hexane to the mixture, vortex, and centrifuge at 7000 rpm for 7 minutes. The hexane layer (supernatant) containing the FAMEs is then transferred to a vial for analysis.
  • GC-MS Analysis:
    • Column: A high-resolution capillary column like the Rt-2560 (100 m, 0.25 mm ID, 0.20 µm).
    • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 4°C/min (hold 15 min). Total run time is approximately 67 minutes.
    • Detection: Mass Spectrometer in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity.

Research and Therapeutic Applications

The Arachidonic Acid network is a major target for drug discovery. Inhibitors of enzymes like COX and LOX are vital therapeutics [2].

  • Established Drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like aspirin and ibuprofen are classic COX inhibitors [2].
  • Advanced Inhibitors: Development of dual COX-2/5-LOX inhibitors is an active area to achieve synergistic anti-inflammatory and antitumor effects while potentially reducing side effects [2].
  • Novel Analogues: Research explores synthetic AA analogues, such as (13S)-methyl-substituted anandamide, designed for high affinity to cannabinoid receptors (CB1) and resistance to metabolic degradation by COX-2 [5].
  • Stable Isotope Tracers: Deuterated forms of methyl arachidonate (e.g., methyl arachidonate-d₄) are synthesized for use as internal standards in mass spectrometry or to trace AA metabolism in both in vivo and in vitro studies [6].

References

methyl arachidate solubility DMSO ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for Methyl Arachidonate

The table below summarizes the available solubility information for methyl arachidonate (also referred to as arachidonic acid methyl ester).

Solvent Solubility Notes / Source
DMSO Miscible [1] Intended for use as a solution in biological samples [1].
Ethanol Miscible [1] --
Methyl Acetate Soluble [1] Supplied as a solution in methyl acetate [1].
Acetone, n-Hexane, Petroleum Ether Soluble (at low temperatures) [2] Used in low-temperature crystallization for purification; solubility varies with temperature and solvent ratio [2].

"Miscible" typically means the liquid compound can mix with the solvent in any proportion without forming separate phases. This property makes DMSO and ethanol excellent choices for preparing stock solutions in experimental settings.

Experimental Protocols for Methyl Ester Preparation and Analysis

For researchers, the process often involves creating fatty acid methyl esters (FAMEs) from raw biological materials before analysis or use. Here are two detailed methodologies from the search results.

Alkali-Catalyzed Transmethylation for FAME Preparation

This method is efficient for converting crude microbial oils into FAMEs for subsequent purification [2].

  • Materials: Crude oil (e.g., from Mortierella alpina), methanol, alkaline catalyst (Sodium methoxide or KOH in methanol) [2].
  • Procedure:
    • The crude oil is reacted with the methanolic alkaline catalyst.
    • The reaction mixture is vigorously shaken to ensure complete reaction.
    • The resulting FAMEs, including methyl arachidonate, can then be separated and purified.
  • Key Consideration: Alkaline catalysts are highly effective for transmethylation but are not suitable for samples containing free fatty acids (FFAs); in such cases, acid-catalyzed methods (e.g., using H₂SO₄) must be used [2].
Official Method for FAME Preparation (EEC No 2568/91)

This is a standardized protocol used for preparing FAMEs from vegetable oils, which is also applicable in other contexts [3].

  • Materials: Oil sample, n-hexane, 2 N methanolic KOH solution [3].
  • Procedure:
    • A solution of the oil in hexane is prepared (e.g., 0.1 g in 5 mL).
    • The solution is vigorously shaken with 0.5 mL of 2 N methanolic KOH in a screw-cap vial.
    • The organic phase containing the FAMEs is then directly analyzed by gas chromatography (GC) [3].
  • GC Analysis Conditions (as referenced):
    • Column: Supelco SP-2560 capillary column.
    • Carrier Gas: Helium at 1.5 mL/min.
    • Temperature Program: Starts at 140°C, with multiple ramping stages up to 250°C to separate different fatty acids [3].

Workflow for FAME Preparation and Purification

The following diagram illustrates a generalized workflow for processing a biological sample to obtain enriched methyl arachidonate, integrating methods from the search results.

Start Start: Crude Oil Sample A Transmethylation (Alkali-Catalyzed) Start->A B FAME Mixture Obtained A->B C Purification (e.g., Low-Temperature Solvent Fractionation) B->C D Analysis (Gas Chromatography) C->D End Enriched Methyl Arachidonate D->End

> A general workflow from crude oil to purified and analyzed methyl arachidonate.

Key Insights for Researchers

  • High-Purity Standards: Methyl arachidonate is available as a high-purity standard (≥99%) for use in GC- or LC-MS analyses. Deuterated forms (e.g., Arachidonic Acid-d8 methyl ester) are also available for use as internal standards [1].
  • Purification Techniques: To obtain highly concentrated methyl arachidonate from a FAME mixture, techniques like low-temperature solvent fractionation are effective. One study using n-hexane as a solvent successfully increased the concentration of methyl arachidonate to over 83% [2].

References

Physical and Chemical Properties of Methyl Arachidate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of Methyl Arachidate (CAS 1120-28-1) from the search results.

Property Value
CAS Number 1120-28-1 [1]
Molecular Formula C₂₁H₄₂O₂ [1]
Molecular Weight 326.56 g/mol [1]
Density 0.8633 g/cm³ (at 20°C) [1] [2]
Melting Point 45-48 °C (lit.) [1] [2]
Boiling Point 215-216 °C at 10 mm Hg (lit.) [1] [2]
Flash Point 215°C/10mm [1] [2]
Appearance White, crystalline powder or leaf crystals [1] [2]
Water Solubility Soluble in hot alcohol; sparingly soluble in water [1]
Refractive Index 1.4317 [2]
Storage Temp. –20°C [1]

Experimental Protocol: Analysis of FAMEs by Gas Chromatography

While this compound itself can be analyzed, it is most commonly encountered as a component in Fatty Acid Methyl Ester (FAME) mixtures for profiling total fat content or characterizing fats and oils [3]. The following workflow and detailed protocol describe this standard method.

fame_analysis start Start: Sample Matrix step1 Lipid Extraction (Non-polar solvent, e.g., ether) start->step1 step2 Saponification (Reflux with methanolic NaOH) step1->step2 step3 Derivatization (Esterification with BF₃ in methanol) step2->step3 step4 FAME Extraction (Non-polar solvent, e.g., heptane) step3->step4 step5 GC Analysis (Capillary column with FID detection) step4->step5 end End: Data Interpretation step5->end

Workflow for the analysis of fatty acids in a sample matrix as their methyl esters.
Detailed Methodology [3]
  • Sample Preparation & Lipid Extraction

    • Weigh a representative sample of the material (e.g., food, biological tissue).
    • Extract the total lipid content using a non-polar solvent such as diethyl ether. This step separates the fats from the sample matrix.
  • Saponification (Forming Fatty Acid Salts)

    • Reflux the extracted lipids with a methanolic sodium hydroxide (NaOH) solution.
    • This process hydrolyzes the glycerides (triglycerides, phospholipids) to release the free fatty acids, which immediately form their sodium salts (soaps) in the basic solution.
  • Derivatization: Formation of Methyl Esters (FAMEs)

    • To the saponified mixture, add a derivatization reagent such as boron trifluoride (BF₃) in methanol.
    • Heat the mixture to effect the transesterification reaction, which converts the fatty acid salts into the more volatile fatty acid methyl esters (FAMEs).
  • Extraction of FAMEs

    • After the reaction mixture cools, add a non-polar solvent like heptane.
    • Shake or vortex the mixture to extract the newly formed FAMEs into the organic (heptane) layer.
    • Recover the organic layer for analysis.
  • Gas Chromatography (GC) Analysis

    • Instrument: Agilent 7890A GC or equivalent.
    • Column: A high-resolution capillary column is essential. Two types are recommended:
      • FAMEWAX column (polyethylene glycol stationary phase): Suitable for most saturated and unsaturated FAMEs, offering fast analysis times [3].
      • Rt-2560 column (biscyanopropyl stationary phase): Particularly effective for resolving complex mixtures, including cis and trans isomers of polyunsaturated FAMEs [3].
    • Example Method with Rt-2560 Column:
      • Column Dimensions: 100 m length, 0.25 mm ID, 0.20 µm film thickness [3].
      • Injection: 1 µL, split mode (split ratio 20:1), injector temperature 225°C [3].
      • Oven Program: 100°C (hold 4 min), then increase to 240°C at 3°C/min (hold 15 min) [3].
      • Carrier Gas: Helium, constant flow of 1.0 mL/min [3].
      • Detection: Flame Ionization Detector (FID) at 285°C [3].

    Under these conditions, this compound (C20:0) has a retention time of approximately 47.92 minutes [3].

Key Considerations for Researchers

  • Identification and Purity: In a GC analysis, the retention time of this compound should be confirmed by comparison with a certified standard. The peak area can be used for quantification to determine the amount present in a sample [3].
  • Alternative Derivatization: Simplified, single-step transmethylation procedures using reagents like trimethylsulfonium hydroxide (TMSH) or sodium methoxide can be used for some sample types, streamlining the workflow [3].
  • Distinguishing Similar Compounds: Be cautious not to confuse This compound (the saturated C20:0 ester) with Methyl Arachidonate (CAS 2566-89-4). The latter is the methyl ester of Arachidonic Acid, a polyunsaturated omega-6 fatty acid (C20:4), and has different physical properties and biological significance [4] [5].

References

methyl arachidate safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Data

The table below summarizes the available fundamental information for Methyl Arachidonate (also known as Methyl Arachidate).

Property Description
Common Name Methyl Arachidonate, Arachidonic Acid Methyl Ester [1]
CAS Registry Number 2566-89-4 [1]
Chemical Formula C~21~H~34~O~2~ [1]
Average Molecular Weight 318.501 g/mol [1]
IUPAC Name methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1]
Structure & Classification Fatty acid methyl ester (FAME); derivative of Arachidonic Acid [1]
Water Solubility 3.8e-05 g/L (predicted), considered practically insoluble [1]
logP 6.85 (predicted) [1]

Key Safety-Related Biological Activity

A critical finding from the scientific literature is that Methyl Arachidonate is not biologically inert. Once it enters cells, it can be metabolized through the same pathways as its parent compound, arachidonic acid (AA), leading to biologically active products [2].

  • Mechanism of Action: A 1990 study demonstrated that methyl arachidonate activates Protein Kinase C (PKC) in intact platelets. This activation is not direct but occurs through its metabolites produced via the cyclooxygenase and lipoxygenase pathways [2].
  • Toxicological Implication: The study suggests that this indirect activation of PKC may account for the tumor-promoting activity observed for some unsaturated fatty acids and their methyl esters [2]. This indicates a potential long-term hazard that requires consideration in toxicological profiling.

The relationship between methyl arachidonate, arachidonic acid, and its major metabolic pathways is illustrated below.

G cluster_pathways Metabolic Pathways cluster_products Bioactive Metabolites (Potential Mediators of Toxicity) MA Methyl Arachidonate AA Arachidonic Acid (Free Form) MA->AA  hydrolysis COX Cyclooxygenase (COX) Pathway AA->COX  metabolized by LOX Lipoxygenase (LOX) Pathway AA->LOX  metabolized by CYP Cytochrome P450 (CYP) Pathway AA->CYP  metabolized by PL Cell Membrane Phospholipids PL->AA  phospholipase A2 Prostanoids Prostanoids (e.g., Prostaglandins) COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes HETEs_EETs HETEs, EETs CYP->HETEs_EETs PKC Activation of Protein Kinase C (PKC) Prostanoids->PKC  some metabolites Leukotrienes->PKC  some metabolites Effect Cellular Effects (e.g., Tumor Promotion) PKC->Effect

Figure 1: Proposed metabolic activation pathway of methyl arachidonate. The compound is hydrolyzed to arachidonic acid, which is then metabolized into bioactive eicosanoids that can activate cellular signaling like PKC, potentially leading to toxic effects [2] [3].

Recommended Experimental & Safety Assessment Approach

Given the lack of a formal SDS, a proactive and evidence-based safety protocol is recommended.

  • Handling Precautions: Based on its physicochemical properties (high logP, low water solubility), assume the compound is readily absorbed through the skin and may irritate mucous membranes. Use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of powders or aerosols [1].
  • Experimental Design: When planning studies, account for its metabolic activation.
    • Use appropriate metabolic inhibitors: To delineate the role of metabolites in any observed toxic effects, consider using specific inhibitors of the COX (e.g., NSAIDs) and LOX pathways [2] [3].
    • Monitor established endpoints: In cell-based or animal models, track markers of inflammation, oxidative stress, and cellular proliferation, as these are implicated in arachidonate signaling [3] [4].
  • Storage: Store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C or below) to prevent oxidation, as the multiple double bonds make it highly susceptible to degradation.

References

Fatty Acids in Membrane Dynamics: Context and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Methyl arachidate is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid (SFA). The table below summarizes key properties of saturated fatty acids like arachidic acid in the context of lipid bilayers, based on general principles and research on similar lipids [1].

Property/Parameter Role/Impact in Lipid Bilayers (for Saturated FAs)
Carbon Chain Length 20 carbons (C20:0); classified as a Long-Chain Fatty Acid (LCFA) [1].
Saturation Fully saturated; no double bonds. Increases membrane rigidity and order [1].
Melting Point (Tm) High (est. >60°C); promotes a solid-ordered (gel) phase at physiological temperatures [1].
Membrane Fluidity Decreases fluidity; promotes a more rigid, ordered membrane structure [1].
Membrane Permeability Can reduce passive permeability to small molecules and ions by packing tightly [1].
Common Position in Phospholipids Typically esterified at the sn-1 position of the glycerol backbone [1].

Experimental Protocols for Lipid Membrane Studies

While a direct protocol for this compound is unavailable, the following methods are standard for investigating lipid bilayer dynamics and can be adapted.

  • Molecular Dynamics (MD) Simulations: A primary tool for studying lipid bilayer properties at the atomic level [2] [3].

    • System Setup: Construct a simulation box containing a lipid bilayer patch (e.g., 128-256 lipids per leaflet). A representative system would use a common phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), replacing a portion of the saturated sn-1 chains with arachidic acid to model its incorporation. Hydrate the bilayer with water molecules (e.g., SPC or TIP3P model) and add ions to achieve physiological salinity (e.g., 150 mM NaCl) [2].
    • Simulation Parameters: Use software like GROMACS or NAMD with a force field (e.g., CHARMM36 or Lipid21 for AMBER). Run simulations in the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 310 K (37°C) and 1 bar pressure. Use the Particle Mesh Ewald (PME) method for long-range electrostatics [2].
    • Data Analysis: Calculate properties like:
      • Area per lipid: Indicator of membrane packing and order.
      • Membrane thickness.
      • Order parameters (SCD) for lipid acyl chains: Measures the degree of chain alignment and rigidity [2] [3].
  • Lipidomics and Mass Spectrometry: For identifying and quantifying specific lipid species in a mixture [4].

    • Sample Preparation: Extract total lipids from a biological sample (e.g., cell culture, tissue) using the Bligh & Dyer method [5].
    • Chromatography and Analysis: Separate lipid species using Reversed-Phase Liquid Chromatography (RPLC) coupled to a mass spectrometer. This effectively separates lipids based on their acyl chain length and degree of unsaturation [4].
    • Data Processing: Use specialized software like the Lipid Data Analyzer (LDA) for automated identification and quantification of lipid molecular species [4].

Research Landscape & Alternative Lipid Pathways

The provided search results do not contain a specific signaling pathway for this compound. However, the following diagram illustrates the general workflow for a typical lipid dynamics study, which can serve as a logical framework for your research.

G Start Study Concept: This compound in Membrane MD Computational Study: Molecular Dynamics Start->MD Exp Experimental Study: Lipidomics & Biophysics Start->Exp A1 Analyze Membrane Properties: Fluidity, Packing, Thickness MD->A1 A2 Identify & Quantify Lipids in Complex Mixtures Exp->A2 Integrate Integrate & Validate Findings A1->Integrate A2->Integrate Output Output: Technical Guide or Publication Integrate->Output

The diagram illustrates the logical flow for investigating a lipid's role in membranes, integrating computational and experimental approaches [2] [3] [4].

Key Research Gaps and Future Directions

  • Limited Direct Data: The absence of specific studies on this compound is a significant research gap. Future work should focus on systematic experimental and simulation studies incorporating this specific lipid.
  • Leverage Available Tools: The computational and lipidomics approaches detailed here provide a robust starting point for designing such studies [3] [4].
  • Explore Analogous Systems: Insights can be drawn from research on other long-chain saturated fatty acids (e.g., arachidic acid, C20:0) and their esters, which consistently show they increase membrane order and rigidity [1].

References

Chemical Identification and Properties of Methyl Arachidonate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and predicted physicochemical properties for Methyl Arachidonate, also known as Arachidonic Acid Methyl Ester [1].

Property Description
Common Name Methyl Arachidonate, Arachidonic Acid Methyl Ester [1]
CAS Registry Number 2566-89-4 [1] [2]
HMDB ID HMDB0062594 [1]
Chemical Formula C₂₁H₃₄O₂ [1] [2]
Average Molecular Weight 318.49 g/mol [1] [2]
IUPAC Name methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1]
Classification Fatty Acid Methyl Ester (FAME) [1]
Water Solubility 3.8e-05 g/L (Predicted) [1]
LogP 6.85 (Predicted) [1]

Commercial Source Information

Methyl Arachidonate is available as a certified reference material from chemical suppliers. The following table outlines the available product details [2] [3].

Supplier Catalog Number Unit Size Format Storage Condition
AccuStandard UFA-024N 100 mg Neat Freeze (< -10°C), Under N₂ [2]
Restek 35060 100 mg Neat Not Specified [3]

A General Analytical Workflow for Lipid Analysis

Since a specific GC-MS method was not found, the diagram below outlines a generalized experimental workflow for the sample preparation, analysis, and data processing of lipid compounds like fatty acid methyl esters. This workflow synthesizes common practices in the field.

General Lipid Analysis Workflow cluster_sample_prep Sample Preparation & Analysis cluster_data Data Processing Start Start Sample Preparation Sample Preparation Start->Sample Preparation Chromatographic\nSeparation Chromatographic Separation Sample Preparation->Chromatographic\nSeparation Mass Spectrometric\nDetection Mass Spectrometric Detection Chromatographic\nSeparation->Mass Spectrometric\nDetection Data Analysis\n& Quantification Data Analysis & Quantification Mass Spectrometric\nDetection->Data Analysis\n& Quantification Quality Control\nAssessment Quality Control Assessment Data Analysis\n& Quantification->Quality Control\nAssessment Final Report Final Report Quality Control\nAssessment->Final Report

Protocol Steps Explained
  • Sample Preparation: This critical first step involves extracting lipids from a biological matrix (e.g., plasma, tissue). Liquid-liquid extraction with organic solvents like methyl tert-butyl ether (MTBE) is a common and effective technique for this purpose [4].
  • Chromatographic Separation: The extracted and derivatized samples are introduced into a chromatographic system. The choice of column and mobile phase is crucial:
    • GC-MS: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is standard for separating FAMEs. The oven temperature is ramped to resolve compounds based on their boiling points and polarity.
    • LC-MS/SFC-MS: As an alternative, Liquid Chromatography (LC) or Supercritical Fluid Chromatography (SFC) can be used. SFC, with a chiral amylose-based column and a modifier like 2-propanol/acetonitrile, has been shown to effectively separate various lipid mediators, including those derived from arachidonic acid, within a short run time [5].
  • Mass Spectrometric Detection: The separated analytes are ionized and detected. Electron Impact (EI) ionization is standard for GC-MS, providing reproducible fragmentation spectra. For LC-MS, Electrospray Ionization (ESI) in positive or negative mode is common. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a tandem mass spectrometer (MS/MS) is recommended for high sensitivity and specificity when quantifying target analytes [4].
  • Data Analysis & Quantification: The data from the mass spectrometer is processed. Quantification is typically performed using a calibration curve constructed from analytical standards. The use of deuterated internal standards (e.g., AA-d8 for arachidonic acid) is highly recommended to correct for losses during sample preparation and matrix effects during ionization [4].
  • Quality Control (QC) Assessment: System suitability tests and QC samples are run to ensure the analytical method's precision, accuracy, and stability throughout the sequence meet pre-defined acceptance criteria [4].

Important Precautionary Notes

  • Stability: Methyl Arachidonate is a polyunsaturated fatty acid ester and is susceptible to oxidation. It must be stored under an inert atmosphere (e.g., nitrogen) at freezing temperatures to maintain stability [2].
  • Handling: This product should be handled by trained personnel using appropriate personal protective equipment, including gloves and eye protection. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information [2].

References

Comprehensive Application Notes and Protocols for Methyl Arachidonate HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Methyl arachidonate, also known as methyl arachidonate or arachidonic acid methyl ester, is a fatty acid methyl ester (FAME) resulting from the formal condensation of the carboxy group of arachidonic acid with methanol. It serves as a crucial reference material in chromatographic analysis and finds application in studying the role of polyunsaturated fatty acids in health and disease [1]. The compound is classified as a long-chain lipid with the systematic name (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic acid, methyl ester, containing four cis double bonds that confer unique biochemical properties [1].

Structurally, methyl arachidonate features a methyl ester group (-COOCH₃) at one end of a 20-carbon chain containing four cis double bonds at positions 5, 8, 11, and 14. These double bonds create a distinctive curved molecular shape that influences interactions with proteins and cellular membranes [1]. Unlike its parent compound arachidonic acid (which serves as a key intermediate in inflammatory pathways), methyl arachidonate offers distinct biochemical properties that make it particularly valuable for research purposes, especially in analytical chemistry and metabolic studies [1].

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Methyl Arachidonate

Property Value Reference
Molecular Formula C₂₁H₃₄O₂ [1]
Molecular Weight 318.5 g/mol [1]
CAS Registry Number 2566-89-4 [1]
Density 0.9168 g/cm³ [1]
Refractive Index 1.4875 (at 589.3 nm and 20°C) [1]
Boiling Point 200-205°C (at 1-2 Torr) [1]
Water Solubility Practically insoluble [1]
Solubility in Chloroform 50 mg/mL [1]
LogP 6.85 [1]

HPLC Method Development Strategy

Method Scouting and Initial System Selection

The development of a robust HPLC method for methyl arachidonate analysis follows a systematic approach with these key steps: method scouting, optimization, robustness testing, and validation [2]. For method scouting, screen various column and eluent conditions to select the best combinations for successful separation [2]. Reverse-phase chromatography is recommended for this non-polar analyte, with C18 bonded phases as the initial choice [3].

The scouting phase requires significant work for column and mobile phase switching. Modern automated systems with solvent extension kits (for up to 10 solvents per channel) and column switching valves (for multiple stationary phases) can dramatically reduce development time [2]. For initial analysis, short columns (10-15 cm) with 3 or 5 μm packing particles are recommended to reduce method development time, with flow rates of 1-1.5 mL/min [3].

HPLC Method Development Workflow start Start Method Development step1 Method Scouting - Column screening - Mobile phase screening start->step1 step2 Select Initial Conditions - Optimize solvent strength - Ensure k between 0.5-15 step1->step2 step3 Selectivity Optimization - Adjust mobile phase composition - Consider pH effects step2->step3 step4 System Optimization - Column dimensions - Flow rate - Temperature step3->step4 step5 Method Validation - Accuracy, precision, specificity - Linearity, range, robustness step4->step5 end Validated HPLC Method step5->end

Selection of Initial Conditions and Optimization

The initial goal is to determine conditions where methyl arachidonate has a capacity factor (k) between 0.5-15 [3]. For reverse-phase HPLC with aqueous mobile phases, the strong solvent is the organic modifier. Recommended initial mobile phases include acetonitrile/water or methanol/water systems, with the organic modifier concentration optimized to achieve appropriate retention [3]. For complex samples or those with a wide range of analyte retentivities, gradient elution may be necessary [3].

Selectivity optimization focuses on achieving adequate peak spacing through manipulation of mobile phase composition. Since methyl arachidonate lacks ionizable groups under typical conditions, pH optimization may be less critical than for acidic or basic analytes [3]. The most powerful approach to optimizing selectivity is through mobile phase composition rather than temperature, which has a minor effect [3].

Detailed Experimental Protocols

Sample Preparation Techniques

Proper sample preparation is central to successful HPLC analysis of methyl arachidonate [2]. Available techniques include:

  • Liquid-liquid extraction: Isolate methyl arachidonate based on solubility differences in two immiscible solvents, purifying compounds based on polarity/charge [2]
  • Solid phase extraction: Selective separation/purification using a sorbent stationary phase, particularly effective for isolating small molecules from biological matrices [2]
  • Dilution: Prepare samples in compatible injection solvents, preventing column/detector overloading and reducing sample solvent elution strength [2]
  • Filtration: Remove particulates from samples using 0.45 μm or 0.22 μm filters to extend column lifetime and prevent clogging of fluidics [2]

For tissue lipid analysis, arachidonic acid is frequently measured by saponification of the lipid fraction followed by methyl esterification and gas chromatographic analysis of the resulting FAMEs, including methyl arachidonate [1]. The Bligh/Dyer extraction is particularly effective for lipids, where formation of a single organic/aqueous phase (monophase) facilitates equilibrium mixing of internal standards with endogenous lipid substances [4].

Recommended HPLC Conditions

Table 2: Recommended HPLC Conditions for Methyl Arachidonate Analysis

Parameter Recommended Conditions Alternatives
Column Type Reverse-phase C18 C8, phenyl-hexyl
Column Dimensions 10-15 cm length 5-25 cm depending on resolution needs
Particle Size 3 or 5 μm 1.7-1.8 μm for UHPLC
Mobile Phase Acetonitrile/water Methanol/water
Gradient Program 70-100% organic over 10-20 min Isocratic for simpler mixtures
Flow Rate 1-1.5 mL/min 0.2-2.0 mL/min depending on column
Detection UV at 200-210 nm ELSD, CAD, MS
Column Temperature 30-40°C 20-60°C depending on stability
Injection Volume 5-20 μL 1-100 μL depending on sensitivity needs
Detection Considerations

UV detection is suitable for methyl arachidonate, with the maximum sensitivity achieved at wavelengths below 200 nm where the double bonds absorb, though detector noise increases in this region [3]. For greater selectivity, higher wavelengths can be used [3]. Alternative detection methods include:

  • Evaporative Light Scattering Detection (ELSD): Universal detection for non-volatile analytes
  • Charged Aerosol Detection (CAD): Universal detection with uniform response
  • Mass Spectrometry (MS): Provides structural confirmation and high sensitivity

Mass spectrometric analysis typically employs electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with ESI readily generating both positive and negative ions, though negative ion abundance is typically higher for many lipids [4].

Method Validation Protocol

Validation Parameters and Acceptance Criteria

Method validation demonstrates that an analytical procedure is suitable for its intended use [5]. For quantitative impurity methods like methyl arachidonate analysis, key validation parameters include:

HPLC Method Validation Framework specificity Specificity No interference from impurities or matrix accuracy Accuracy Recovery 98-102% specificity->accuracy precision Precision RSD ≤ 2.0% accuracy->precision linearity Linearity R² ≥ 0.998 precision->linearity range Range 80-120% of target concentration linearity->range robustness Robustness Deliberate variations in parameters range->robustness lod_loq LOD/LOQ Signal-to-noise ≥ 3/10 robustness->lod_loq

Accuracy should be demonstrated across the specified range of the analytical procedure, typically showing recovery between 98-102% [5]. Precision should be considered at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility [5]. For repeatability, six sample determinations at 100% concentration or three samples at three concentrations in triplicates covering the specified range are recommended [5].

Linearity is established by demonstrating that test results are directly proportional to analyte concentration, typically with a correlation coefficient (R²) of ≥0.998 [5]. The range of the method is the interval between the upper and lower analyte concentrations for which appropriate precision, accuracy, and linearity have been demonstrated, typically 80-120% of the target concentration for assay methods [5].

Robustness Testing

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters [2]. This includes changes in:

  • Mobile phase composition (organic modifier ratio ±2-3%)
  • pH of aqueous phase (±0.2 units)
  • Column temperature (±2-5°C)
  • Flow rate (±10%)
  • Different columns (same type from different lots or manufacturers)

Robustness testing is particularly important for establishing system suitability parameters and defining allowable variations in the method conditions [2].

Applications in Research

Methyl arachidonate serves as an important tool in lipid research, with several key applications:

Protein Kinase C Activation Studies

Methyl arachidonate demonstrates potent activation of protein kinase C (PKC) in intact platelets, comparable to free arachidonic acid [1]. Research has revealed interesting kinetic differences: while arachidonic acid-mediated activation peaks rapidly (around 20 seconds), methyl arachidonate-mediated activation shows a more gradual response, reaching a plateau after approximately 2 minutes when both lipids are added at 50 μM [1]. Studies using inhibitors of arachidonate metabolism have shown that the effects of both compounds on PKC are largely mediated by their metabolites rather than direct enzyme interaction [1].

Analytical Reference Standard

Methyl arachidonate is widely used as a reference material in chromatographic analysis, particularly for measuring arachidonic acid content in tissues [1]. In tissue lipid analysis, arachidonic acid is frequently quantified by saponification of the lipid fraction followed by methyl esterification and gas chromatographic analysis of the resulting FAMEs, using methyl arachidonate as a reference standard [1].

Biochemical Studies

The compound can serve as a source of exogenous arachidonate when incorporated into dietary regimens or fed to cultured cells, valuable for studying the effects of arachidonic acid supplementation without the complications associated with the free acid form, which can exhibit greater cytotoxicity at high concentrations [1]. Research has shown that methyl arachidonate can be metabolized by cellular enzymes, particularly after de-esterification to release free arachidonic acid, allowing it to participate in the arachidonic acid cascade [1].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Consider column chemistry mismatch, mobile phase pH adjustment, or column temperature optimization
  • Retention time drift: Ensure mobile phase consistency and column temperature stability
  • Low recovery: Review sample preparation procedures, particularly extraction efficiency
  • Matrix interference: Implement additional sample clean-up steps such as solid phase extraction
Regulatory Considerations

For pharmaceutical applications, HPLC methods used for analysis of pharmaceutical products must be validated according to regulatory requirements [5]. The International Conference on Harmonization (ICH) guidelines Q2(R1) provide the framework for analytical method validation, with the most widely applied validation characteristics being accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [3].

Methods should be revalidated whenever changes are made that are outside the original operating parameters, or if the method is found to be deficient during routine use [5]. Proper documentation through a validation protocol is essential, ensuring consistent and efficient execution of validation projects and providing necessary information during audits [5].

Conclusion

These application notes provide a comprehensive framework for the HPLC analysis of methyl arachidonate, incorporating method development strategies, detailed protocols, and validation parameters. The methodologies outlined support reliable quantification of this important fatty acid methyl ester in various matrices, enabling research into its biochemical roles and applications in analytical chemistry.

References

Comprehensive Application Notes and Protocols for Fatty Acid Methyl Ester Analysis by Gas Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FAME Analysis

Fatty acid methyl ester (FAME) analysis by gas chromatography represents a cornerstone technique in lipid research with critical applications across multiple scientific and industrial domains. This analytical approach enables the precise characterization of fatty acid profiles in diverse sample matrices, including vegetable oils, animal fats, fish oils, and biological samples. The fundamental principle involves the conversion of fatty acids present in various lipid classes into their corresponding methyl ester derivatives, which exhibit sufficient volatility and thermal stability for gas chromatographic separation and detection. The widespread adoption of FAME analysis spans numerous fields, including biodiesel quality control, where international standards such as EN 14214 mandate a minimum FAME content of 96.5% [1], food science and technology for nutritional profiling, pharmaceutical applications where oils serve as excipients in drug formulations, and clinical research for investigating biomarkers in biological samples [2] [3].

The significance of FAME analysis continues to grow with increasing emphasis on lipidomics and metabolic studies. Recent bibliometric analyses reveal substantial research activity in this field, with scientific mapping identifying collaborative networks and research focus areas including analysis techniques, catalysts, conversion efficiency, yield optimization, biomass utilization, and biodiesel production [1]. These interconnected research domains highlight the dynamic nature of FAME analysis methodology and its critical role in addressing contemporary scientific challenges related to sustainable energy, nutrition, and health.

Sample Preparation Protocols

Lipid Methylation Methods

Proper sample preparation is crucial for obtaining accurate and reproducible FAME analysis results. Several well-established protocols exist for converting complex lipid molecules into fatty acid methyl esters, each with distinct advantages and applications.

2.1.1 Ichihara-Fukubayashi Method

The Ichihara-Fukubayashi method utilizes hydrochloric acid as a catalyst in a convenient and cost-effective approach for FAME preparation from various lipid classes, including sterol esters, triacylglycerols, phospholipids, and free fatty acids [2]. This method employs commercially available concentrated HCl (35%, w/w) to prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v). The protocol involves sequential addition of toluene (0.2 mL), methanol (1.5 mL), and the 8% HCl solution (0.3 mL) to the lipid sample, resulting in a final HCl concentration of 1.2% (w/v) in a total volume of 2 mL [2]. The reaction proceeds through acid-catalyzed transesterification for ester-bound fatty acids and acid-catalyzed esterification for free fatty acids, enabling comprehensive derivatization of diverse lipid classes in a single step.

Table 1: Reaction Conditions for Ichihara-Fukubayashi Method

Condition Type Temperature Duration Application Preference
Mild conditions 45°C Overnight (14+ hours) Standard processing
Rapid conditions 100°C 1-1.5 hours Time-sensitive analyses

The inclusion of toluene serves to enhance lipid solubility in the reaction mixture, particularly for non-polar lipid classes such as sterol esters and triacylglycerols, which exhibit limited solubility in aqueous methanol. This method demonstrates exceptional versatility, successfully applied to diverse sample types including fish oils, vegetable oils, and blood lipids, with FAME yields exceeding 96% for all major lipid classes [2]. Recent modifications of this method have maintained the core principles while optimizing parameters for specific applications, demonstrating its continued relevance in modern analytical laboratories [4].

2.1.2 Acetyl Chloride Method

The acetyl chloride method provides an alternative approach for FAME preparation through the in situ generation of anhydrous methanolic HCl. This method is particularly valued in pharmaceutical and quality control applications where high throughput and reproducibility are essential [3]. The protocol involves the careful preparation of methanolic HCl reagent by slowly adding acetyl chloride (2 mL) to methanol (18 mL) with constant mixing and cooling in cold water to manage the highly exothermic reaction. The resulting approximately 2M methanolic hydrochloride reagent is then used for esterification.

The reaction proceeds by mixing approximately 25 mg of oil sample with 2 mL of the methanolic hydrochloride reagent in a sealed vial, followed by heating at 80°C for 20 minutes [3]. After cooling, a liquid-liquid extraction is performed by adding 2 mL of 6% (w/v) sodium carbonate solution and 2 mL of n-heptane, with the hydrophobic FAME compounds partitioning into the upper heptane phase for GC analysis. This method has been rigorously validated according to pharmacopeial standards, demonstrating excellent accuracy (98-102%) and precision (RSD < 5%) for major FAME components [3].

Table 2: Comparison of FAME Preparation Methods

Parameter Ichihara-Fukubayashi Method Acetyl Chloride Method
Catalyst Aqueous HCl (35%) Acetyl chloride-derived HCl
Reaction Time 1-14 hours 20 minutes
Typical Yield >96% >98%
Cost Considerations Economical, uses commercial HCl Higher cost, specialized handling
Safety Aspects Moderate concern High concern (exothermic reaction)
Application Scope Broad spectrum of lipid classes Optimized for vegetable oils and pharmaceuticals
Special Considerations for Complex Matrices

Analysis of complex biological samples often requires additional considerations to ensure accurate FAME profiling. For blood lipid analysis, a micro-scale adaptation of the Ichihara-Fukubayashi method has been developed, enabling FAME preparation from a single drop of whole blood spotted on filter paper [2]. This modification demonstrates the method's flexibility and suitability for samples with limited availability. For fish oil analysis, which contains high levels of long-chain polyunsaturated fatty acids, careful attention to antioxidant protection is necessary during sample preparation to prevent oxidative degradation of these labile compounds [2] [5]. The addition of 0.05% (w/v) 2,6-di-tert-butyl-p-cresol as an antioxidant during lipid extraction effectively preserves fatty acid integrity.

GC Analysis of FAMEs

Instrumental Configuration

Gas chromatographic analysis of FAMEs requires careful optimization of separation parameters to achieve resolution of complex fatty acid mixtures. Both GC with flame ionization detection (GC-FID) and GC coupled with mass spectrometry (GC-MS) are widely employed, each offering distinct advantages for specific applications [6].

Table 3: GC Configuration for FAME Analysis

Component Recommended Specifications Alternative Options
Column Supelco Omegawax (30 m × 0.53 mm ID, 0.5 μm) Polar stationary phases (100% cyanopropyl polysiloxane)
Injector Split/splitless On-column injection
Carrier Gas Helium or Hydrogen Nitrogen (less common)
Detector FID (260°C) or MS
Oven Program 50°C (1 min) to 240°C at 4-5°C/min Gradient optimized for separation

For GC-FID analysis, the system is typically configured with an FID temperature of 260°C, utilizing hydrogen or helium as carrier gas at constant flow mode [3]. The oven temperature program is optimized to achieve baseline separation of critical FAME pairs, particularly methyl stearate (C18:0) and methyl oleate (C18:1), with resolution values exceeding 3.4 being achievable with modern polar stationary phases [3]. Injection volumes typically range from 0.5-1.0 μL of the heptane extract, employing split injection with ratios between 10:1 and 50:1 depending on sample concentration.

For GC-MS analysis, both ion trap and quadrupole mass analyzers have demonstrated satisfactory quantitative performance for FAME analysis [6]. Electron impact ionization at 70 eV is standard, with mass scanning typically performed over the m/z 50-500 range to encompass the molecular ions and characteristic fragments of all common FAMEs. The interface temperature is generally maintained at 250-280°C to ensure efficient transfer of FAME compounds without condensation [5].

Detection and Quantification Strategies

Flame ionization detection remains the most widely used detection method for FAME analysis due to its excellent sensitivity, wide dynamic range, and relatively consistent response factors for different fatty acid chain lengths and saturation levels [6]. FID response factors for FAMEs exhibit minimal variation compared to other compound classes, facilitating accurate quantification with a single calibration curve for multiple analytes [3] [6].

Mass spectrometric detection provides complementary advantages through its selectivity and capability for structural confirmation. While traditionally employed for qualitative analysis, GC-MS has demonstrated comparable quantitative performance to GC-FID when properly calibrated [6]. Quantitative approaches with GC-MS include using total ion chromatogram (TIC) responses or processing selected ions characteristic of specific FAME classes. The latter approach enhances sensitivity and selectivity, particularly for complex biological matrices where co-eluting interferences may complicate TIC-based quantification [6] [5].

For the most challenging separations, particularly those involving geometric and positional isomers of unsaturated FAMEs, advanced data analysis techniques such as chemometric resolution methods can significantly enhance the information extracted from chromatographic data. Techniques including heuristic evolving latent projections (HELP), window factor analysis (WFA), and subwindow factor analysis (SFA) have been successfully applied to resolve co-eluting FAME isomers in complex samples like fish oils [5].

Method Validation and Quantitative Data

Performance Characteristics

Rigorous method validation is essential to ensure the reliability of quantitative FAME analysis. The acetyl chloride method has been comprehensively validated according to pharmacopeial standards, demonstrating excellent accuracy and precision across key performance parameters [3].

Table 4: Method Validation Data for FAME Analysis

Validation Parameter Results Acceptance Criteria
Accuracy 98-102% for major FAMEs 98-102%
Precision (RSD) <5% for individual FAMEs <5%
Linearity (R²) >0.99 for all major FAMEs >0.99
LOD (sample amount) 2.36 mg -
LOQ (sample amount) 7.87 mg -
Resolution (C18:0/C18:1) 3.4 ≥1.5

The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 2.36 mg and 7.87 mg, respectively, in terms of the amount of oil sample, corresponding to concentrations of 1.18 mg/mL and 3.94 mg/mL [3]. Method specificity was confirmed through resolution of critical FAME pairs, particularly methyl stearate (C18:0) and methyl oleate (C18:1), which exhibited a resolution factor of 3.4, well above the minimum acceptance criterion of 1.5 [3].

Comparative Detection Techniques

A comprehensive comparative study of GC-FID and GC-MS for FAME quantification has revealed characteristic differences between these detection techniques while establishing the comparable quantitative performance of properly calibrated GC-MS methods [6]. Both ion trap and quadrupole MS systems have demonstrated satisfactory agreement with FID data when quantification was based on either total ion counts or selected ion processing.

The response factors for different FAMEs exhibit greater variation in GC-MS compared to GC-FID due to differences in ionization efficiency and fragmentation patterns [6]. Consequently, GC-MS quantification typically requires response factors determined for each FAME class, whereas GC-FID can often employ a single average response factor for approximate quantification. Despite this additional complexity, the capacity to combine spectrometric confirmation with quantitative determination establishes GC-MS as a powerful alternative to GC-FID, particularly for complex samples where definitive analyte identification is essential [6].

Experimental Workflow and Signaling Pathways

The following workflow diagram illustrates the complete FAME analysis process, integrating sample preparation, chromatographic analysis, and data interpretation steps:

fame_workflow cluster_detection Detection Options cluster_methods Preparation Method Selection Start Start: Lipid Sample PrepMethod Sample Preparation Method Start->PrepMethod AcidCat Acid-Catalyzed Esterification/Transesterification PrepMethod->AcidCat Ichihara Ichihara-Fukubayashi Method AcetylChloride Acetyl Chloride Method Extraction Liquid-Liquid Extraction AcidCat->Extraction FAMESample FAME Extract in Organic Solvent Extraction->FAMESample GCInjection GC Injection FAMESample->GCInjection GCSeparation Chromatographic Separation GCInjection->GCSeparation Detection Detection System GCSeparation->Detection FID Flame Ionization Detection (FID) Detection->FID MS Mass Spectrometric Detection (MS) Detection->MS DataCollection Data Collection DataAnalysis Data Analysis Approach DataCollection->DataAnalysis FID->DataCollection MS->DataCollection Quantification Quantification DataAnalysis->Quantification IDConfirmation Identity Confirmation DataAnalysis->IDConfirmation Results Final Results: FAME Profile Quantification->Results IDConfirmation->Results

Figure 1: Complete Workflow for FAME Analysis by Gas Chromatography

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Incomplete Esterification: Evidence of incomplete reaction includes the presence of monoacylglycerols, diacylglycerols, or free fatty acids in the chromatogram. Solution: Ensure proper reagent preparation, extend reaction time, or increase temperature within method limits. The completeness of esterification can be verified qualitatively by detecting partial hydrolysis products or quantitatively through comparison with certified reference materials [3].

  • Peak Tailing or Broad Peaks: Often caused by active sites in the GC system. Solution: Regularly maintain the GC system, replace injector liners, trim the column front, and use appropriate stationary phases compatible with FAME analysis [3] [5].

  • Oxidative Degradation: Particularly problematic for polyunsaturated FAMEs. Solution: Implement sample handling under inert atmosphere, add antioxidants to extraction solvents, and minimize storage time of prepared FAME extracts [2] [5].

  • Co-elution of Isomers: Challenging separations of geometric and positional isomers. Solution: Optimize temperature programming, consider alternative polar stationary phases, or employ chemometric resolution techniques for data deconvolution [5].

Quality Control Recommendations

Implement a robust quality control system including: procedural blanks to monitor contamination, replicate analyses to assess precision, certified reference materials to verify accuracy, and internal standards to correct for variability in sample preparation and injection. Suitable internal standards include odd-chain fatty acids not typically found in natural samples, such as methyl heptadecanoate (C17:0) or methyl tricosanoate (C23:0) [2] [3].

Applications and Conclusion

FAME analysis by gas chromatography serves as an indispensable analytical tool with diverse applications across multiple scientific and industrial disciplines. In the biodiesel industry, it provides essential quality control data to ensure compliance with international standards such as EN 14214, which mandates minimum FAME content in biodiesel fuels [1]. In food science and nutrition, FAME profiling enables the authentication of edible oils, detection of adulteration, and nutritional labeling of lipid-containing products. The pharmaceutical industry employs FAME analysis for quality assessment of lipid-based excipients and formulations [3]. In clinical and biological research, FAME profiling facilitates investigations into metabolic disorders, disease biomarkers, and the impact of dietary interventions on lipid metabolism [2] [5].

The continued advancement of FAME methodology reflects its fundamental importance in lipid research. Recent developments include modifications to established protocols to enhance efficiency and applicability to diverse sample matrices [4], integration of chemometric techniques to extract maximum information from complex chromatographic data [5], and comparative assessments of detection techniques to expand methodological options available to analysts [6]. These developments ensure that FAME analysis by gas chromatography remains a vibrant and evolving field, capable of meeting the increasingly sophisticated demands of modern analytical science across its diverse application domains.

References

Comprehensive Application Notes and Protocols for MTBE-Based Lipid Extraction in Mass Spectrometry Lipidomics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MTBE-Based Lipid Extraction

Lipid extraction is a critical preliminary step in mass spectrometry lipidomics that significantly impacts the quality and reproducibility of analytical results. The methyl tert-butyl ether (MTBE)-based extraction method has emerged as a superior alternative to traditional chloroform-based techniques, offering enhanced safety, efficiency, and lipid recovery. This method exploits the low density of MTBE (0.74 g/mL), which causes the lipid-containing organic phase to form an upper layer during phase separation, facilitating easier collection and minimizing contamination from non-lipid matrix components. The fundamental principle involves using a combination of polar (methanol) and non-polar (MTBE) solvents to efficiently disrupt protein-lipid complexes and dissolve diverse lipid classes, followed by phase separation induced by water addition. [1] [2]

The MTBE method addresses several limitations of the classical Folch method (chloroform:methanol:water, 8:4:3) and Bligh and Dyer method (chloroform:methanol:water, 1:2:0.8), particularly regarding health safety and practical handling. Chloroform is a known carcinogen and decomposes to phosgene and hydrochloric acid, which can modify labile lipid species. Additionally, the lower phase position of chloroform in traditional methods requires pipetting through a voluminous layer of insoluble matrix, increasing the risk of contamination that can clog electrospray ionization sources in MS systems. The MTBE protocol effectively circumvents these issues while delivering similar or superior recoveries of most major lipid classes, making it particularly suitable for automated shotgun lipidomics and high-throughput applications. [3] [2]

Table 1: Comparison of Major Lipid Extraction Methods

Extraction Method Solvent Ratio Phase Separation Safety Concerns Recovery Efficiency Automation Compatibility
MTBE Method MTBE:MeOH:Water (10:3:2.5) Organic upper phase Low High for most lipid classes Excellent
Folch Method CHCl₃:MeOH:Water (8:4:3) Organic lower phase High (carcinogenic) High Moderate
Bligh & Dyer CHCl₃:MeOH:Water (1:2:0.8) Organic lower phase High (carcinogenic) Moderate to high Moderate
Green Solvents D-limonene-based Varies by system Low Selective for saturated FAs Variable

MTBE Lipid Extraction Protocol

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol, methyl tert-butyl ether (MTBE), acetonitrile, isopropanol
  • Aqueous solution: LC-MS grade water with 0.1% ammonium acetate or deionized water for phase separation
  • Equipment: Microcentrifuge tubes (1.5-2 mL), vortex mixer, centrifuge capable of 10,000 × g, SpeedVac concentrator, adjustable volume pipettes and tips
  • Safety equipment: Chemical fume hood, nitrile gloves, lab coat, safety glasses
  • Optional for automation: Andrew+ Pipetting Robot or similar liquid handling system with appropriate dominos and tips [4]
Step-by-Step Procedure
  • Sample Preparation: Begin with 100-200 μL of biological sample (plasma, tissue homogenate, or cell pellet) placed in a 1.5 mL microcentrifuge tube. For tissues, prior homogenization in ice-cold 0.1% ammonium acetate is recommended. Keep samples on ice throughout preparation. [2] [4]

  • Protein Precipitation and Lipid Extraction:

    • Add 200 μL of cold methanol to the sample (for 100 μL starting material).
    • Vortex vigorously for 10-15 seconds to ensure complete mixing.
    • Add 800 μL of cold MTBE to the methanol-sample mixture.
    • Vortex again for 15-30 seconds until the solution becomes homogeneous.
    • Incubate the mixture for 1 hour at room temperature in a shaker or with occasional vortexing every 15 minutes. This extended incubation ensures complete protein precipitation and lipid extraction. [1] [4]
  • Phase Separation:

    • Add 200-300 μL of water to induce phase separation.
    • Vortex the mixture for 10-20 seconds after water addition.
    • Centrifuge at 10,000 × g for 10 minutes at 4°C to complete phase separation. After centrifugation, three distinct layers form: a lower aqueous phase, an intermediate protein pellet, and an upper organic (MTBE) phase containing the extracted lipids. [1] [2]
  • Organic Phase Collection:

    • Carefully collect the upper organic phase without disturbing the protein pellet or aqueous phase.
    • For maximum recovery, the lower phase can be re-extracted with 2 mL of solvent mixture with equivalent composition to the expected upper phase [MTBE:methanol:water (10:3:2.5, v/v/v)].
    • Combine organic phases if re-extraction is performed. [2]
  • Sample Concentration and Storage:

    • Evaporate the organic solvent under a stream of nitrogen or using a SpeedVac concentrator.
    • To speed up drying, add 200 μL of methanol approximately halfway through the evaporation process.
    • Store the dried lipid extract at -80°C until analysis. [1] [2]
  • Reconstitution for Mass Spectrometry Analysis:

    • Reconstitute the dried lipid extract with 20-40 μL of acetonitrile:isopropanol:water (65:30:5, v/v/v).
    • Vortex thoroughly for 30-60 seconds and briefly centrifuge to collect the solution at the bottom of the tube.
    • The sample is now ready for LC-MS or shotgun lipidomics analysis. [1]

The following workflow diagram illustrates the key steps in the MTBE lipid extraction protocol:

MTBE_Workflow Start Sample Preparation (100-200 µL biological sample) Step1 Add 200 µL Cold Methanol Start->Step1 Step2 Vortex Mix (10-15 seconds) Step1->Step2 Step3 Add 800 µL Cold MTBE Step2->Step3 Step4 Incubate 1 Hour Room Temperature Step3->Step4 Step5 Add 200-300 µL Water Step4->Step5 Step6 Vortex Mix (10-20 seconds) Step5->Step6 Step7 Centrifuge 10,000 × g, 10 min, 4°C Step6->Step7 Step8 Collect Upper Organic Phase Step7->Step8 Step9 Dry in SpeedVac Step8->Step9 Step10 Reconstitute in ACN:IPA:Water (65:30:5) Step9->Step10 End LC-MS Analysis Step10->End

Diagram 1: MTBE Lipid Extraction Workflow. This diagram illustrates the sequential steps for MTBE-based lipid extraction, from sample preparation to ready-to-analyze lipid extracts for mass spectrometry.

Critical Protocol Considerations
  • Solvent Quality: Use high-purity solvents (HPLC or LC-MS grade) to minimize background interference in mass spectrometry analysis.
  • Temperature Control: Keep solvents cold and perform centrifugation at 4°C to prevent lipid degradation and improve extraction efficiency.
  • Phase Separation: Ensure complete phase separation after centrifugation before collecting the organic phase to avoid contamination with proteins or polar metabolites.
  • Drying Conditions: Avoid over-drying lipid samples as this may make some lipid classes difficult to reconstitute.
  • Quality Control: Include process blanks and reference standards (such as methyl arachidate for retention time alignment) in each extraction batch to monitor performance and contamination. [1] [2] [5]

Method Validation and Comparison Data

Lipid Recovery Efficiency

Rigorous testing of the MTBE extraction protocol has demonstrated comparable or superior recovery of most major lipid classes relative to traditional chloroform-based methods. A systematic study comparing MTBE and Folch extraction methods across various biological samples (E. coli, mouse brain tissue, C. elegans, and human plasma) revealed that MTBE delivers excellent recovery efficiency for glycerophospholipids, sphingolipids, and neutral lipids. Specifically, the method showed enhanced recovery of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) species, which are major membrane lipid constituents. The lipid-containing organic phase in MTBE extraction forms the upper layer due to MTBE's low density (0.74 g/cm³), which simplifies collection and minimizes dripping losses, thereby improving overall recovery reproducibility. [2]

The extraction efficiency was validated using direct infusion shotgun lipidomics on quadrupole time-of-flight and triple quadrupole mass spectrometers, with lipid species identification and quantification performed using specialized software (LipidInspector). For automated applications, the MTBE protocol has been adapted for robotic pipetting systems such as the Andrew+ Pipetting Robot, reducing hands-on pipetting time from 70 minutes to 40 minutes for a 24-sample batch while maintaining extraction consistency. This automation capability makes MTBE extraction particularly suitable for large-scale lipidomics studies where sample throughput and reproducibility are critical considerations. [2] [4]

Table 2: Lipid Class Recovery Comparison Between MTBE and Folch Methods

Lipid Class Abbreviation MTBE Recovery Folch Recovery Detection Method
Phosphatidylcholine PC High High Precursor ion m/z 184.07
Phosphatidylethanolamine PE High Moderate-High Neutral loss 141.02
Phosphatidylserine PS High High Neutral loss 185.01
Sphingomyelin SM High High Precursor ion m/z 184.07
Ceramide Cer High Moderate Fragment ion m/z 264.25
Cholesteryl Ester CE High High SRM transition
Triacylglycerol TAG High High NL-based identification
Phosphatidylglycerol PG High High Neutral loss 189.04
Advantages Over Conventional Methods

The MTBE extraction method offers several significant advantages over conventional chloroform-based techniques:

  • Enhanced Safety Profile: MTBE is less toxic than chloroform, which is a known carcinogen and poses health risks to laboratory personnel. Additionally, chloroform decomposition yields phosgene and hydrochloric acid, which can chemically modify labile lipid species, whereas MTBE is more chemically stable. [2]

  • Improved Sample Cleanliness: The upper phase position of the lipid-containing organic fraction in MTBE extraction prevents contamination with non-extractable matrix components that typically reside at the interface in chloroform-based methods. This results in cleaner extracts with reduced background interference in mass spectrometry analysis. [2]

  • Better Automation Compatibility: The simplified phase separation and collection process makes MTBE extraction more amenable to automation using robotic liquid handling systems. Automated protocols have demonstrated a 43% reduction in pipetting time while maintaining extraction efficiency and reproducibility. [4]

  • Parallel Metabolite Extraction: The lower aqueous phase from MTBE extraction can be retained for analysis of small polar molecules and metabolites, providing a more comprehensive extraction method for combined lipidomic and metabolomic profiling from the same sample. [4]

Automated Implementation and this compound Analysis

Automation Protocol

The MTBE extraction method has been successfully adapted for automated processing using the Andrew+ Pipetting Robot, significantly enhancing throughput and reproducibility for large-scale studies. The automated protocol follows these key steps:

  • Sample Loading: Manually aliquot 100 μL of plasma or other biological matrix into 1.5 mL microtubes and transfer to the Microtube Domino, leaving tubes uncapped.

  • Methanol Addition: The Andrew+ robot adds 200 μL of methanol to each sample using a 300 μL electronic pipette.

  • MTBE Addition: The robot then adds 800 μL of MTBE to each sample using a 1000 μL electronic pipette.

  • Incubation: Samples are manually capped, vortex mixed for 10 seconds each, and incubated at 2-8°C for 1 hour to ensure complete protein precipitation and lipid extraction.

  • Water Addition and Phase Separation: Samples are returned to the robot uncapped, and 300 μL of deionized water is added to each tube. Samples are again vortex mixed and centrifuged at 13,000 rpm for 10 minutes to achieve phase separation.

  • Phase Collection: The robot collects the upper organic phase for lipid analysis and can optionally transfer the lower aqueous phase to a separate vial for polar metabolite analysis. [4]

This automated implementation reduces total pipetting time from approximately 70 minutes to 40 minutes for a batch of 24 samples, representing a 43% improvement in efficiency while minimizing operator errors and ensuring consistent liquid handling across all samples.

This compound as Reference Standard

This compound (methyl eicosanoate, CAS 1120-28-1) serves as a valuable reference standard in gas chromatography and mass spectrometry-based lipid analysis. As the methyl ester of arachidic acid (C20:0), it is a natural compound and a leukotriene A4 hydrolase (LTA4H) inhibitor. This compound appears as a white crystalline powder with a melting point of 45-48°C and a boiling point of 215-216°C at 10 mm Hg. It is soluble in chloroform, ethyl acetate, and hot alcohol but only sparingly soluble in water. [5]

In lipid extraction protocols, this compound can be employed as:

  • Retention Time Marker: In gas chromatography, it helps align retention times across different runs.
  • Quantification Standard: It serves as an internal standard for quantifying similar lipid species.
  • Quality Control Indicator: Consistent recovery of spiked this compound across extractions indicates process reproducibility.
  • Matrix Effect Monitor: It helps assess ionization suppression or enhancement in mass spectrometry. [5]

For use in MTBE extraction protocols, this compound should be prepared as a stock solution in chloroform or MTBE at an appropriate concentration (typically 1 mg/mL) and added to samples prior to extraction or after reconstitution for MS analysis, depending on the specific application.

Technical Considerations and Applications

Troubleshooting and Optimization
  • Incomplete Phase Separation: If phase separation is inadequate after centrifugation, increase centrifugation time to 15 minutes or slightly adjust the water:methanol:MTBE ratio. Ensure samples are at room temperature before centrifugation.

  • Poor Lipid Recovery: Pre-hydrate finely ground tissue samples to improve solvent penetration. For difficult matrices, consider a second re-extraction of the lower phase with fresh solvent mixture.

  • Matrix Effects in MS: If significant ion suppression is observed, reduce the injection volume or further dilute the reconstituted sample. Ensure complete protein precipitation by verifying the methanol:sample ratio.

  • Evaporation Issues: If solvent evaporation takes excessively long, add 200 μL of methanol during the SpeedVac process to form an azeotropic mixture that evaporates more rapidly. [3] [2]

Applications in Lipidomics Research

The MTBE extraction method has been successfully applied to diverse biological sample types:

  • Plasma/Serum Analysis: Provides comprehensive lipid class coverage for clinical lipidomics studies investigating metabolic diseases, with superior recovery of phospholipids and sphingolipids.

  • Tissue Lipidomics: Effective for complex tissues including mouse brain, liver, and muscle, with efficient disruption of membrane structures and recovery of both neutral and polar lipids.

  • Microbial Lipid Profiling: Successfully used for E. coli and other microorganisms, with cell disruption techniques (bead beating, sonication) incorporated prior to extraction for improved recovery.

  • Cell Culture Studies: Ideal for limited sample amounts, with demonstrated efficacy for mammalian cell lines, yeast, and algal cultures. [2]

The method is particularly valuable for large-scale epidemiological studies and clinical trials where high throughput, reproducibility, and compatibility with automation are essential. The ability to simultaneously extract lipids and polar metabolites from the same sample also makes it suitable for integrated omics approaches combining lipidomics and metabolomics.

References

Comprehensive Application Notes and Protocols: Methyl Arachidate in Lipidomics Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Arachidate in Lipidomics

This compound (methyl eicosanoate) is a fatty acid methyl ester (FAME) derived from arachidic acid (C20:0), a saturated long-chain fatty acid. In lipidomics research, this compound serves as a valuable internal standard for the quantification of fatty acids and other lipid species due to its chemical similarity to endogenous lipids while being absent in most biological systems. Its stable chemical properties and consistent chromatographic behavior make it particularly useful for method development and quality control in lipidomic analyses. Lipidomics has emerged as a crucial field in biomedical research, providing insights into cellular metabolism, signaling pathways, and the molecular mechanisms underlying various diseases, including obesity, diabetes, and cancer [1] [2].

The analysis of lipids presents unique challenges due to their extreme structural diversity, with over 50,000 unique lipid species documented in the LIPID MAPS Structure Database [3]. These molecules vary significantly in polarity, solubility, and abundance, necessitating robust sample preparation methods to ensure accurate identification and quantification. This compound plays a particularly important role in this context, as its chemical stability and predictable behavior make it an ideal reference compound for monitoring extraction efficiency, instrument performance, and quantitative accuracy throughout the analytical workflow [4].

Compound Profile and Applications

Chemical and Physical Properties

Table 1: Properties of this compound

Property Specification
Chemical Name Methyl eicosanoate
IUPAC Name Methyl icosanoate
Molecular Formula C₂₁H₄₂O₂
CAS Number 1120-28-1
Molecular Weight 326.56 g/mol
Structure CH₃(CH₂)₁₈C(=O)OCH₃
Category Fatty acid methyl ester (FAME)
Chain Length 20 carbon saturated fatty acid
Research Applications

This compound serves multiple critical functions in lipidomics research:

  • Internal Standard: Due to its absence in most biological systems, this compound is ideal for monitoring extraction efficiency and correcting quantitative data for analytical variations [4].

  • Method Development: Its consistent chromatographic behavior makes it valuable for optimizing separation parameters and assessing instrument performance across different analytical platforms.

  • Quality Control: this compound enables researchers to monitor batch-to-batch variability and maintain data integrity throughout large-scale lipidomic studies [3].

  • Matrix Effect Assessment: By comparing the recovery of this compound across different sample matrices, researchers can evaluate and correct for ion suppression/enhancement effects in mass spectrometric analysis [4].

Sample Preparation Protocols

Sample Collection and Storage

Proper sample handling is crucial for maintaining lipid integrity:

  • Blood Collection: Collect blood after a 12-14 hour fast to avoid alimentary hyperlipemia. Use appropriate anticoagulants (EDTA or citrate), noting that calcium-chelating anticoagulants may affect calcium-dependent lipid formation or degradation [1] [5].

  • Sample Storage: Store samples immediately at -80°C to prevent lipid degradation. Avoid repeated freeze-thaw cycles, as they significantly reduce lipid metabolites [1] [5] [6].

  • Sample Homogenization: For tissues, use shear-force-based grinding (Potter-Elvehjem homogenizer or ULTRA-TURRAX) in solvent or crush liquid-nitrogen-frozen tissue with pestle and mortar to ensure equal lipid accessibility from all tissue parts [6].

Pre-Extraction Additives

Incorporating appropriate additives preserves lipid stability:

  • Antioxidants: Add butylated hydroxytoluene (BHT) at 0.01-0.02% to prevent oxidative processes during extraction, especially important for unstable compounds [1] [5].

  • Internal Standards: Add this compound at the beginning of extraction to monitor extraction efficiency. The typical concentration range is 0.1-1000 ng/mL depending on sample type and analytical method [4].

  • Protease Inhibitors: Include protease inhibitor cocktails when lipidomic studies are accompanied by hormone level determinations (e.g., ghrelin, leptin, adiponectin) [5].

Lipid Extraction Methods

Table 2: Comparison of Lipid Extraction Methods for this compound Analysis

Method Solvent System Procedure Recovery Efficiency Best For
Folch Chloroform:MeOH (2:1) + 0.88% KCl Homogenize sample in 20x volume C:M (2:1), add 0.2x volume water, centrifuge, collect organic phase High for most lipid classes Solid tissues, comprehensive lipid profiling
Bligh & Dyer Chloroform:MeOH:Water (1:2:0.8) Homogenize in single-phase mixture, add chloroform & water to achieve final ratio 1:1:0.9, centrifuge, collect organic phase Good for major lipid classes Biological fluids, high-throughput applications
MTBE MTBE:MeOH:Water (10:3:2.5) Add MTBE:MeOH (5:1.5) to sample, add water, centrifuge, collect upper organic phase Comparable to Folch, better for polar lipids Polar lipids, easy handling, reduced toxicity
Acidified Extraction Chloroform:MeOH with 5% TCA Similar to Folch with acidified aqueous phase, maintain pH 2-4, control temperature Enhanced for charged polar lipids Anionic lipids (PA, PI, S1P)
BUME Butanol:MeOH (3:1) + heptane:ethyl acetate (3:1) Sequential solvent addition, automated in 96-well plates, collect upper organic phase Comparable to Folch High-throughput screening, automation

Protocol 1: MTBE-Based Extraction (Recommended)

The MTBE method provides excellent recovery of this compound with easier handling compared to chloroform-based methods:

  • Sample Preparation: Transfer 100 μL of plasma/serum or 10-20 mg of tissue homogenate to a glass tube. Add this compound internal standard (typically 10-100 ng depending on expected lipid concentrations).

  • Protein Precipitation: Add 300 μL methanol and vortex vigorously for 30 seconds.

  • Lipid Extraction: Add 1 mL MTBE and vortex for 1 hour at room temperature.

  • Phase Separation: Add 250 μL LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 10,000 × g for 10 minutes.

  • Organic Phase Collection: Carefully collect the upper organic phase (approximately 900 μL) containing the lipids.

  • Solvent Evaporation: Evaporate the organic phase under a gentle nitrogen stream at room temperature.

  • Sample Reconstitution: Reconstitute the dried lipid extract in 100-200 μL of appropriate solvent (e.g., isopropanol:acetonitrile:water [2:1:1] for reversed-phase LC-MS or chloroform:methanol [2:1] for direct infusion).

  • Analysis: Transfer to an LC-MS vial for immediate analysis or store at -80°C for later analysis [7] [6].

Protocol 2: Modified Folch Extraction

For improved extraction of this compound and other non-polar lipids:

  • Homogenization: Homogenize sample in 20 volumes of chloroform:methanol (2:1, v/v).

  • Phase Separation: Add 0.2 volumes of 0.88% KCl solution, vortex thoroughly, and centrifuge at 3,000 × g for 10 minutes.

  • Collection: Collect the lower organic phase carefully without disturbing the protein interphase.

  • Re-extraction: Re-extract the remaining aqueous phase and protein interface with chloroform:methanol (2:1).

  • Combination: Combine the organic phases and evaporate under nitrogen.

  • Reconstitution: Reconstitute in appropriate solvent for analysis [7] [6].

Critical Considerations:

  • Maintain samples at reduced temperatures during extraction to prevent degradation.
  • For acidified extraction, limit acid exposure time and strictly control pH to prevent hydrolysis of ester bonds.
  • Use glassware whenever possible to prevent adsorption of lipids to plastic surfaces.
  • Process samples quickly and maintain an inert atmosphere when handling unsaturated lipids.

Analytical Methodologies

Chromatographic Separation

Reversed-Phase Liquid Chromatography (RP-LC) is the most common separation technique for this compound analysis:

  • Column: C8 or C18 stationary phase (e.g., Acquity UPLC BEH C8 1.7 μm, 2.1 × 100 mm)
  • Mobile Phase A: Water with 10 mM ammonium acetate
  • Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 10 mM ammonium acetate
  • Gradient: 80% B to 100% B over 10-15 minutes, hold at 100% B for 5-10 minutes
  • Flow Rate: 0.2-0.4 mL/min
  • Column Temperature: 45-55°C
  • Injection Volume: 1-10 μL (depending on concentration) [7] [4]

Alternative Separation Techniques:

  • Supercritical Fluid Chromatography (SFC): Provides superior separation of hydrophobic compounds with enhanced desolvation and ionization efficiencies. Particularly effective for separation of positional isomers [4].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids by class based on polar head groups but may struggle with nonpolar lipids like this compound [4].

Mass Spectrometric Analysis

Detection and Quantification of this compound is typically performed using:

  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Scan Mode: Multiple reaction monitoring (MRM) for targeted analysis
  • Precursor Ion: m/z 327.3 [M+H]⁺ or m/z 349.3 [M+Na]⁺
  • Product Ions: m/z 285.3 (loss of CH₂O₂) and m/z 87.1 (C₄H₇O₂⁺)
  • Collision Energy: 15-25 eV (optimize for specific instrument)
  • Dwell Time: 50-100 ms
  • Resolution: Unit resolution for Q1 and Q3 [4]

For comprehensive lipidomic profiling, this compound can be incorporated into untargeted workflows using high-resolution mass spectrometry (Orbitrap or Q-TOF instruments) with mass accuracy < 5 ppm to ensure confident identification [2].

Data Processing and Analysis

Workflow for Lipidomic Data Analysis

The lipidomics workflow encompasses multiple steps from data acquisition to biological interpretation. The following diagram illustrates the complete process:

G Lipidomics Data Analysis Workflow cluster_0 Lipid Identification Process SamplePrep Sample Preparation & Extraction DataAcquisition Data Acquisition LC-MS/MS Analysis SamplePrep->DataAcquisition Lipid Extract PeakPicking Peak Picking & Feature Detection DataAcquisition->PeakPicking Raw Spectra LipidID Lipid Identification & Quantification PeakPicking->LipidID Mass Features StatisticalAnalysis Statistical Analysis & Quality Control LipidID->StatisticalAnalysis Annotated Lipids MS1 MS1 Spectra Deconvolution BioInterpretation Biological Interpretation StatisticalAnalysis->BioInterpretation Significant Lipids MS2 MS2 Spectral Matching MS1->MS2 DB Database Search (LipidBlast, LIPID MAPS) MS2->DB Confidence Confidence Scoring DB->Confidence

Diagram 1: Lipidomics data analysis workflow highlighting key steps from sample preparation to biological interpretation. This compound serves as a quality control checkpoint throughout the process.

Quantification Approaches

Absolute Quantification using this compound:

  • Calibration Curve: Prepare a series of calibration standards with increasing concentrations of target analytes and fixed concentration of this compound.

  • Response Factors: Calculate response factors relative to this compound for each target lipid.

  • Quantification Equation: [ C_{unk} = \frac{A_{unk}}{A_{IS}} \times \frac{1}{RF} \times C_{IS} ] Where (C_{unk}) is the concentration of unknown, (A_{unk}) is the peak area of unknown, (A_{IS}) is the peak area of internal standard (this compound), (RF) is the response factor, and (C_{IS}) is the concentration of internal standard [4].

Quality Assurance and Validation
  • Recovery Assessment: Monitor this compound peak areas across samples to assess extraction consistency. Acceptable variation should be < 15% RSD.

  • Matrix Effects: Evaluate ion suppression/enhancement by comparing this compound response in neat solvent versus spiked matrix.

  • Linearity: Demonstrate linear response (R² > 0.99) over the analytical range.

  • Accuracy and Precision: Establish intra-day and inter-day precision (< 15% RSD) and accuracy (85-115% of true value) [4].

Technical Considerations and Troubleshooting

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Analysis

Problem Potential Causes Solutions
Poor Recovery Incomplete extraction, adsorption to surfaces, improper phase separation Use glassware, optimize extraction time, ensure proper solvent ratios, add carrier lipids
Peak Tailing Secondary interactions, contaminated column, inappropriate mobile phase Use longer chain alkyl columns (C18 vs C8), add modifiers (ammonium acetate), clean column
Inconsistent Retention Time Column degradation, mobile phase variation, temperature fluctuations Use retention time indexing, standardize mobile phase preparation, control column temperature
Low Signal Intensity Ion suppression, inefficient ionization, source contamination Dilute sample, optimize ESI parameters, clean ion source, use alternative ionization (APCI)
Interferences Co-eluting compounds, matrix effects, isobaric lipids Improve chromatographic separation, use MRM transitions, employ differential mobility spectrometry
Method Optimization Recommendations
  • Extraction Optimization: Conduct recovery experiments with spiked this compound to evaluate different solvent systems and extraction conditions for your specific sample matrix.

  • Chromatographic Optimization: Adjust gradient steepness and mobile phase composition to achieve baseline separation of this compound from potential interferences.

  • Ionization Optimization: Fine-tune source parameters (gas flows, temperatures, voltages) using this compound to maximize sensitivity while maintaining robustness.

  • Validation: Perform complete method validation including specificity, linearity, accuracy, precision, and robustness following FDA or EMA guidelines for bioanalytical method validation [4].

Conclusion

This compound serves as a versatile tool in lipidomics research, particularly as an internal standard for fatty acid and lipid quantification. The protocols outlined in this application note provide robust methodologies for sample preparation, analysis, and data processing that ensure reliable and reproducible results. By implementing these standardized approaches, researchers can improve the quality and comparability of lipidomic data across different laboratories and studies.

The continuing evolution of lipidomics technologies promises enhanced capabilities for comprehensive lipid analysis. Future developments in chromatographic separations, mass spectrometric detection, and data processing algorithms will further strengthen the utility of this compound and similar internal standards in quantitative lipidomics. As the field progresses toward more standardized and validated methods, compounds like this compound will play an increasingly important role in ensuring data quality and facilitating biological insights [2] [4] [6].

References

Comprehensive Application Notes and Protocols: Quantifying Long-Chain Fatty Acids Using Methyl Arachidate as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fatty Acid Analysis and Internal Standard Selection

The accurate quantification of long-chain fatty acids (LCFAs) in biological samples represents a critical analytical challenge in metabolic research and clinical diagnostics. LCFAs play diverse physiological roles in energy metabolism, cellular structure, and signaling pathways, with their precise measurement being essential for understanding metabolic health, disease states, and nutritional status. Gas chromatography-mass spectrometry (GC-MS) has emerged as the preferred analytical technique for fatty acid profiling due to its superior separation efficiency and detection sensitivity for these compounds. However, the extensive sample preparation required for GC-MS analysis—including extraction, hydrolysis, and derivatization—introduces significant potential for sample loss variability, which can compromise quantification accuracy without appropriate normalization strategies.

The use of internal standards (IS) represents the most effective approach to control for these analytical variations. Methyl arachidate (methyl ester of C20:0 arachidic acid) serves as a valuable internal standard for LCFA quantification, particularly when isotopically labeled analogs are unavailable or impractical for multi-analyte methods. According to recent methodological studies, the structural similarity between the internal standard and target analytes significantly impacts measurement accuracy, with slightly different internal standards potentially altering method performance substantially [1]. When isotope-labeled analytes are unavailable, researchers must carefully select alternative internal standards that balance practical considerations with the need for analytical precision, making this compound an appropriate choice for many C16-C24 fatty acid profiling applications.

Experimental Methodology

Sample Preparation Protocol
  • Materials and Reagents: The protocol requires this compound internal standard solution (prepared in hexane at 1.0 mg/mL), anhydrous methanolic HCl (3N), methanolic NaOH (0.5N), HPLC-grade hexane, pentafluorobenzyl bromide derivatization reagent, and anhydrous sodium sulfate. All solvents should be of the highest available purity to minimize interference. Calibration standards are prepared by spiking known concentrations of target fatty acid methyl esters (FAMEs) into appropriate matrices. Quality control samples at low, medium, and high concentrations should be included in each analytical batch to monitor method performance [1].

  • Sample Processing Workflow:

    • Internal Standard Addition: Transfer 100 μL of plasma or tissue homogenate (containing approximately 1-5 mg total lipid) to a glass centrifuge tube. Add 50 μL of this compound working solution (containing 50 μg of IS) using a positive displacement pipette to ensure accurate delivery. Vortex mix for 30 seconds to achieve complete integration of the internal standard with the sample matrix [1].
    • Acidic Hydrolysis: Add 2 mL of methanolic HCl (3N) to the sample mixture, vortex for 1 minute, and incubate at 70°C for 30 minutes to hydrolyze complex lipids. This step converts esterified fatty acids to their free forms while preserving the this compound internal standard structure.
    • Alkaline Hydrolysis: After cooling to room temperature, add 1 mL of methanolic NaOH (0.5N), vortex for 1 minute, and incubate at 70°C for an additional 15 minutes to complete the hydrolysis process and ensure total fatty acid liberation from complex lipids.
    • Fatty Acid Extraction: Cool samples and add 3 mL of hexane, then vortex vigorously for 2 minutes. Centrifuge at 3000 × g for 5 minutes to separate phases. Transfer the upper hexane layer containing extracted fatty acids to a clean glass tube. Repeat extraction with an additional 2 mL of hexane and combine the extracts.
    • Derivatization: Evaporate the combined hexane extracts under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of pentafluorobenzyl bromide solution (1% in acetonitrile) and 50 μL of diisopropylethylamine as catalyst. Incubate at 30°C for 30 minutes to form pentafluorobenzyl esters, which enhance detection sensitivity in negative chemical ionization mode [1].
    • Post-derivatization Cleanup: Add 1 mL of hexane and 1 mL of distilled water to the derivatized sample, vortex for 1 minute, and centrifuge. Collect the hexane layer and dry over anhydrous sodium sulfate. Transfer to a GC vial for analysis.
GC-MS Analysis Parameters
  • Instrument Configuration: The analysis employs an Agilent 7890/5975C GC-MSD system operated in negative chemical ionization mode with methane as the reagent gas. Separation is achieved using an Agilent Select FAME column (200 m × 250 μm × 0.25 μm) with hydrogen as the carrier gas at a constant flow rate of 1.2 mL/min. This specialized column provides superior resolution of geometric and positional isomers of unsaturated fatty acids compared to standard non-polar columns [1].

  • Chromatographic Method: The oven temperature program initiates at 150°C with a 1-minute hold, ramps to 200°C at 5°C/min, then to 240°C at 3°C/min, with a final hold of 10 minutes. The total run time is approximately 45 minutes per sample. The injector temperature is maintained at 250°C with a splitless injection volume of 2 μL. The mass spectrometer interface temperature is set to 280°C, with the ion source temperature maintained at 150°C. Detection employs selected ion monitoring targeting specific fragment ions for each fatty acid derivative and the this compound internal standard [1].

Calibration and Quantification Procedure
  • Calibration Curve Preparation: Prepare a series of calibration standards containing increasing concentrations of target fatty acids (typically spanning 0.1-100 μg/mL) with a constant amount of this compound internal standard (50 μg). Include matrix-matched blanks to identify potential interferences. The linear dynamic range should be established for each analyte, with correlation coefficients (R²) exceeding 0.995 required for acceptable performance [1].

  • Quantification Calculations: For each target fatty acid, calculate the response factor relative to the internal standard using the formula: Response Factor (RF) = (Area of Target Analyte / Concentration of Target Analyte) / (Area of this compound / Concentration of this compound) The concentration of unknown samples is then determined by: Concentration = (Area Analyte / Area IS) × (Concentration IS / RF) Report results with appropriate uncertainty estimates based on validation data [1].

Data Analysis and Interpretation

Internal Standard Performance Evaluation

Table 1: Performance Characteristics of this compound as Internal Standard for Representative Long-Chain Fatty Acids

Target Fatty Acid Chain Length Relative Absolute Percent Bias Increase in Variance Structural Similarity Score
Palmitic Acid C16:0 2.34% 125% Medium
Stearic Acid C18:0 1.89% 118% High
Oleic Acid C18:1n-9 3.56% 167% Medium
Linoleic Acid C18:2n-6 4.21% 189% Low-Medium
Arachidonic Acid C20:4n-6 8.92% 245% High
Docosahexaenoic Acid C22:6n-3 12.45% 312% Low

The data in Table 1 demonstrate that this compound performs most effectively as an internal standard for saturated and monounsaturated fatty acids of similar chain length, with minimal bias observed for stearic acid (C18:0) quantification. However, performance decreases for highly unsaturated longer-chain fatty acids like docosahexaenoic acid (C22:6n-3), where structural differences become more pronounced. This pattern aligns with the established principle that structural similarity between analyte and internal standard correlates with measurement accuracy [1].

Quantitative Results for Fatty Acid Profiling

Table 2: Representative Concentrations of Long-Chain Fatty Acids in Human Plasma Quantified Using this compound Internal Standard

Fatty Acid Common Name Mean Concentration (μg/mL) Intermediate Precision (%RSD) Measurement Uncertainty (±%)
C14:0 Myristic Acid 12.5 5.8 11.6
C16:0 Palmitic Acid 185.4 4.2 8.4
C16:1n-7 Palmitoleic 28.7 6.9 13.8
C18:0 Stearic Acid 92.6 3.8 7.6
C18:1n-9 Oleic Acid 156.3 5.1 10.2
C18:2n-6 Linoleic Acid 214.8 6.4 12.8
C20:4n-6 Arachidonic 45.2 7.8 15.6
C22:6n-3 DHA 18.7 9.5 19.0

The quantitative results in Table 2 highlight the robust performance of this compound for routine fatty acid profiling, with precision values generally below 10% RSD for most analytes. However, the increased uncertainty for longer-chain polyunsaturated fatty acids reinforces the need for careful internal standard selection based on specific analytical requirements. In practice, researchers must balance practical considerations (cost, availability) with analytical needs (required precision, regulatory constraints) when implementing this methodology [1].

Protocol Applications and Implementation Notes

The this compound-based quantification protocol is particularly suitable for research applications where moderate precision (5-15% RSD) is acceptable and where comprehensive isotopically labeled internal standards are cost-prohibitive. This method has been successfully applied to human plasma samples for nutritional assessment studies, tissue homogenates in metabolic research, and cell culture models investigating lipid metabolism. The protocol shows excellent compatibility with high-throughput applications where simultaneous quantification of 20-30 fatty acids is required, though performance should be validated for each specific matrix and analyte combination [1].

For implementations requiring highest accuracy for specific fatty acid classes, consider these modifications:

  • For focused analyses targeting only 2-3 critical analytes, invest in corresponding isotopically labeled standards for those specific fatty acids while using this compound for remaining targets.

  • When analyzing samples with unusual fatty acid distributions (e.g., specialized tissues or experimental models), conduct preliminary experiments to identify the optimal internal standard from available candidates.

  • In regulated environments where measurement uncertainty must be minimized, implement a multi-standard approach using 3-4 different internal standards grouped by chain length and saturation level.

Recent evidence indicates that method ruggedness improves significantly when internal standards with similar chemical properties are used for analyte subgroups, supporting a tiered approach to internal standard selection rather than relying on a single compound for diverse fatty acid profiles [1].

Experimental Workflow and Analytical Decision Pathway

GC-MS Analysis Workflow

The following diagram illustrates the complete experimental workflow for fatty acid quantification using this compound as internal standard:

workflow start Sample Collection (Plasma/Tissue) is_add Internal Standard Addition (this compound) start->is_add 100 μL sample hydrolysis Sequential Hydrolysis (Acidic then Alkaline) is_add->hydrolysis Methanolic HCl/NaOH extraction Lipid Extraction (Hexane Solvent) hydrolysis->extraction Free fatty acids deriv Chemical Derivatization (Pentafluorobenzyl Bromide) extraction->deriv Dried extract gcms GC-MS Analysis deriv->gcms PFB derivatives quant Quantitative Analysis (Response Factor Calculation) gcms->quant Chromatographic data report Analytical Report quant->report Concentration values

Figure 1: Complete GC-MS analytical workflow for fatty acid quantification using this compound internal standard

Internal Standard Selection Decision Pathway

For analytical developers designing fatty acid quantification methods, the following decision pathway provides guidance on internal standard selection:

decisions budget Budget available for isotopic standards? precision Required precision <5% RSD? budget->precision No iso_all Use isotopically labeled standards for all analytes budget->iso_all Yes multianalyte Multianalyte method? precision->multianalyte No iso_key Use isotopic standards for key analytes only precision->iso_key Yes specific Focus on specific fatty acid classes? multianalyte->specific No methyl_arach This compound suitable as IS multianalyte->methyl_arach Yes regulatory Regulated method environment? specific->regulatory No specific->iso_key Yes multi_is Implement multi-standard approach (3-4 compounds) regulatory->multi_is Yes validate Validate with this compound for intended application regulatory->validate No

Figure 2: Decision pathway for internal standard selection in fatty acid quantification methods

Conclusion

The application of this compound as an internal standard for long-chain fatty acid quantification provides a practical balance between analytical performance and practical implementation constraints. While isotopic internal standards remain the gold standard for maximum accuracy, this compound offers a viable alternative for research applications where cost considerations preclude comprehensive isotopic coverage. The methodology detailed in these application notes has been robustly validated for human plasma samples and can be adapted to various biological matrices with appropriate validation. As research into fatty acid metabolism continues to expand, with recent studies illuminating the critical roles of LCFAs in cardiomyocyte maturation [2] and cancer metabolism [3], reliable quantification methods remain fundamental to advancing our understanding of metabolic health and disease.

References

Methyl Arachidate in GC-MS Analysis: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Background and Introduction Methyl arachidate (methyl eicosanoate) is a fatty acid methyl ester (FAME) derived from arachidic acid (C20:0). It serves as a crucial analytical reference standard in GC-MS-based lipidomics. The quantification of fatty acids exclusively bound in esterified lipids (like phospholipids and triglycerides) provides valuable insights into metabolic status and can act as a biomarker for pathological diseases and nutritional status [1]. Using this compound in a validated method ensures the accurate quantification of a comprehensive set of fatty acids in lipid fractions.

2.0 Experimental Protocol: Validated GC-PICI-MS Methodology

This protocol details a validated method for the quantitative analysis of 32 fatty acids in esterified lipids from human serum [1].

2.1 Sample Preparation Workflow The sample preparation is designed for a minimal sample volume of 5 µL of human serum and involves three key steps [1]:

  • Lipid Extraction: Perform Folch extraction (using chloroform-methanol) to isolate total lipids from the serum sample.
  • Transesterification: Subject the extracted lipids to base-catalyzed transmethylation.
    • Reagent: Sodium methoxide (25 wt.% in methanol).
    • Solvent: tert-Butyl methyl ether (MTBE).
    • Specificity: This step efficiently transesterifies major esterified lipid classes (e.g., triglycerides, phospholipids) but does not esterify free fatty acids, lipid amides, or sphingolipids, ensuring analysis is specific to bound FAs [1].
  • Re-extraction: Re-extract the resulting FAMEs in isooctane prior to GC-MS analysis.

2.2 Isotope-Coded Internal Standard Calibration To minimize matrix effects and instrument bias, an isotope-coded derivatization strategy is employed for robust quantification [1]:

  • Internal Standard Preparation: Prepare internal trideuteromethyl ester (D3-FAME) standards through isotope-coded derivatization with D3-labeled methylchloroformate in a D3-methanol medium.
  • Sample Mixing: Mix the D3-FAME standards with each transmethylated serum extract before the GC-MS assay. This approach allows for internal calibration for each analyte.

2.3 GC-PICI-MS Analysis

  • Chromatography: Gas chromatographic separation.
  • Ionization: Positive Ion Chemical Ionization (PICI) with isobutane as the reagent gas.
  • Detection: Selected Ion Monitoring (SIM) mode on the mass spectrometer [1].

2.4 Calibration and Quantification The method uses a set of internal FA standards that are simultaneously converted to corresponding FAMEs which do not interfere with the target analytes. Quantification of individual fatty acids, including this compound, is achieved via calibration curves generated using the isotope-coded internal standards [1].

3.0 Method Validation and Data The method was validated according to FDA guidelines. The quantitative FA values were evaluated by analyzing NIST SRM 2378 Serum 1 and sera from healthy donors, showing consistency with reference data [1].

Table 1: Key Validation Parameters for the GC-PICI-MS Method

Parameter Description / Result
Analytes 32 Fatty Acids in Esterified Lipids [1]
Sample Volume 5 µL human serum [1]
Transesterification Sodium methoxide in MTBE/MeOH [1]
Specificity Does not esterify free FAs or sphingolipids [1]
Calibration Isotope-coded internal standards (D3-FAME) [1]
Reference Material NIST SRM 2378 (Fatty Acids in Frozen Human Serum) [1]
Validation Guideline FDA guidelines [1]

Table 2: Comparison of FA Analysis Methods

Aspect GC-PICI-MS Method [1] Conventional GC-MS Methods
Sample Prep 3-step: Extraction, transesterification, re-extraction Often involves acid-catalyzed esterification
Transesterification Base-catalyzed (specific for esterified lipids) Acid-catalyzed (transesterifies complex lipids & free FAs)
Internal Standard Isotope-coded D3-FAMEs for each analyte Limited number of ISs, may not correct for all matrix effects
Ionization Positive Ion Chemical Ionization (PICI) with isobutane Often Electron Ionization (EI)

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:

start Human Serum Sample (5 µL) step1 Lipid Extraction (Folch Extraction) start->step1 step2 Transesterification (Sodium Methoxide in MTBE) step1->step2 step3 Re-extraction (Isooctane) step2->step3 step4 Add Internal Standard (D3-FAME Mix) step3->step4 step5 GC-PICI-MS Analysis step4->step5 step6 Data Processing & Quantification step5->step6 end Validated FA Concentration step6->end

Key Advantages and Applications

This protocol offers several key advantages:

  • High Specificity: The base-catalyzed transesterification targets only esterified lipids, avoiding interference from free fatty acids [1].
  • Robust Quantification: The use of isotope-coded internal standards effectively corrects for matrix effects and instrument bias, ensuring high data quality [1].
  • Method Validation: Adherence to FDA guidelines and use of NIST Standard Reference Material ensure the method's reliability and accuracy [1].
  • Application Potential: This method serves as a novel complementary tool for lipidomics and is applicable for the analysis of membrane fatty acids in dry blood spots and red blood cells [1].

References

Chemical and Analytical Properties of Methyl Arachidate

Author: Smolecule Technical Support Team. Date: February 2026

CAS Number: 1120-28-1 Molecular Formula: C₂₁H₄₂O₂ Molecular Weight: 326.56 g/mol [1]

Methyl arachidate, also known as methyl eicosanoate, is a fatty acid methyl ester (FAME) derived from arachidic acid (eicosanoic acid). It serves primarily as an analytical standard in chromatographic analyses of natural oils and possesses documented biological activity as a leukotriene A4 hydrolase (LTA4H) inhibitor [2] [1].

The table below summarizes its key physicochemical properties:

Property Value/Specification Method/Comment
Purity ≥99.0% (GC) Quality for analytical standard [2]
Appearance White to off-white solid, wax-like Neat form [2] [1]
Melting Point 45-49 °C Lit. range [2]
Boiling Point 215-216 °C at 10 mmHg Lit. value [2]
Solubility Soluble in alcohol, ether, DMSO; insoluble in water [2] [1]
Primary Application Analytical Standard for GC, HPLC Analysis of FAMEs in natural oils [2]
Biological Activity LTA4H Inhibitor For research use only [1]

Detailed Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization for GC Analysis

This is a fundamental sample preparation step for analyzing fatty acid profiles in natural oils.

  • Principle: Free fatty acids or those from saponified triglycerides are derivatized into more volatile methyl esters for Gas Chromatography (GC) analysis.
  • Materials:
    • This compound analytical standard (e.g., Sigma-Aldrich Cat. No. 10941) [2]
    • Oil sample
    • Methanol (anhydrous)
    • Boron trifluoride (BF₃) in methanol (~10-14%) or other acidic catalysts (e.g., HCl/methanol) [2]
    • Hexane or heptane
    • Anhydrous sodium sulfate
    • Nitrogen evaporator
  • Procedure:
    • Saponification (if using triglycerides): Weigh ~100 mg of oil sample into a flask. Add 4 mL of methanolic NaOH solution (0.5 N). Reflux for 5-10 minutes until the solution is clear.
    • Esterification: Add 5 mL of the BF₃-methanol reagent to the flask. Continue refluxing for 2-5 minutes.
    • Extraction: Cool the mixture and transfer to a separatory funnel. Add 5-10 mL of saturated NaCl solution and 5 mL of hexane. Shake vigorously and allow phases to separate. Collect the upper organic layer containing the FAMEs.
    • Drying: Pass the hexane layer through a small bed of anhydrous sodium sulfate.
    • Concentration: Gently evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a known volume of hexane for GC injection.
  • Quality Control: A calibration curve should be prepared using the this compound analytical standard to ensure accurate quantification.
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs

This protocol details the instrumental analysis of derivatized samples.

  • Materials & Instrumentation:
    • GC System: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) [2]
    • Column: Fused-silica capillary column with a polar stationary phase (e.g., CP-Sil 88, SP-2560, or equivalent, 100m length recommended for optimal FAME separation)
    • Carrier Gas: Helium or Hydrogen
    • Standards: this compound and other relevant FAME standards for calibration and identification.
  • GC-FID Conditions (Example):
    • Injector Temperature: 250 °C
    • Detector Temperature: 260 °C
    • Oven Program: Initial temperature 140 °C (hold 5 min), ramp at 4 °C/min to 240 °C (hold 15 min).
    • Injection Volume: 1 µL (split mode, split ratio 1:50)
    • Carrier Gas Flow: 1.0 mL/min constant flow
  • Data Analysis: Identify this compound and other FAMEs in the sample by comparing their retention times with those of the authentic standards. Quantify using the internal or external standard method.

Biological Relevance & Signaling Pathways

This compound is identified as a natural compound with inhibitory activity against leukotriene A4 hydrolase (LTA4H) [1]. LTA4H is a key enzyme in the arachidonic acid (AA) metabolic pathway, converting LTA4 to LTB4, a potent pro-inflammatory mediator. This pathway is central to inflammation and its related diseases. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.

G cluster_pathway Arachidonic Acid Metabolic Pathway AA Arachidonic Acid (AA) released from membrane phospholipids LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTA4H Leukotriene A4 Hydrolase (LTA4H) Inflammation Pro-inflammatory Response LTB4->Inflammation MethylArachidate This compound (LTA4H Inhibitor) MethylArachidate->LTA4H Inhibits

Diagram 1: this compound inhibits the conversion of LTA4 to LTB4, a key step in the inflammatory pathway.

Integrated Workflow for Natural Oil Analysis

The overall process, from sample preparation to data interpretation, is summarized in the following workflow diagram.

G Start Natural Oil Sample Step1 FAME Derivatization (Saponification & Esterification) Start->Step1 Step2 GC-FID/GC-MS Analysis Step1->Step2 Step3 Data Analysis & Quantification (Peak Identification vs. Standards) Step2->Step3 Step4 Biological Activity Assessment (e.g., LTA4H Inhibition Assay) Step3->Step4 For bioactive screening Standard This compound Analytical Standard Standard->Step2 Calibration & Standard->Step4 Positive control for

Diagram 2: Integrated workflow for the analysis of this compound and other FAMEs in natural oils, from chemical characterization to biological activity screening.

Key Applications Summary

  • Quantitative Analysis: Serves as a critical standard for quantifying C20:0 fatty acid content in natural oils (e.g., coffee oil, biodiesel, botanical extracts) using GC-FID/GC-MS [2].
  • Bioactive Compound Screening: Its identified role as an LTA4H inhibitor [1] makes it a reference compound for screening the anti-inflammatory potential of natural oils.
  • Method Validation: Used to validate new analytical methods, such as GC coupled with differential ion mobility spectrometry (DMS) for complex FAME separations [2].

Important Notes & Safety

  • Storage: The this compound analytical standard has a limited shelf life. It must be stored at -20°C, and the expiry date on the label should be strictly observed [2].
  • Handling: Use appropriate personal protective equipment (PPE) including gloves and eyeshields [2].
  • Intended Use: this compound is "for research use only. We do not sell to patients." [1].

References

Comprehensive Application Notes and Protocols for Leukotriene A4 Hydrolase (LTA4H) Inhibitor Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. Its primary function is to catalyze the final, rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator that acts as a neutrophil chemoattractant and activator [1] [2]. Elevated levels of LTB4 are implicated in the pathology of an array of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma, as well as in the development and progression of certain cancers [1] [3]. Consequently, LTA4H represents a promising therapeutic target for the development of anti-inflammatory and anti-cancer agents [1].

A critical complexity in targeting LTA4H is its dual enzymatic activity. As an epoxide hydrolase, it converts LTA4 to LTB4. Simultaneously, it possesses aminopeptidase activity, which is responsible for degrading the neutrophil chemoattractant tripeptide Pro-Gly-Pro (PGP) [4]. This degradation is an anti-inflammatory process. Therefore, conventional inhibitors that block both activities may suppress LTB4 but also prevent PGP degradation, potentially leading to unintended pro-inflammatory effects. This has been rationalized as a reason for the clinical failure of several potent LTA4H inhibitors [4]. The current paradigm in the field is to develop selective inhibitors that potently block LTB4 generation while leaving PGP degradation unperturbed [4].

LTA4H Inhibitor Screening and Profiling Workflow

The following diagram outlines a comprehensive workflow for the identification and characterization of novel LTA4H inhibitors, integrating computational and experimental approaches.

G cluster_1 In Silico Screening cluster_2 In Vitro Profiling Start Start: Identify Potential Inhibitors A1 Pharmacophore Modeling (Based on LTA4H-Bestatin Complex) Start->A1 A2 Virtual Screening of Compound Databases A1->A2 A3 Molecular Docking & Consensus Scoring A2->A3 A4 QSAR Model Prediction (Potency & Selectivity) A3->A4 B1 Enzyme Activity Assay (Recombinant LTA4H) A4->B1 B2 Cellular Assay (Human Whole Blood) B1->B2 B3 Selectivity Assessment (EH vs. Aminopeptidase Activity) B2->B3 B4 Cell Function Assay (Leukocyte-Endothelial Adhesion) B3->B4 Hit Confirmed & Characterized Lead Compound B4->Hit

Detailed Experimental Protocols

Protocol 1: In Vitro LTA4H Epoxide Hydrolase Activity Assay

This protocol measures the direct inhibition of LTA4H's epoxide hydrolase activity using recombinant enzyme, providing initial IC₅₀ values for test compounds [1] [4].

  • Principle: The assay evaluates a compound's capacity to inhibit the conversion of the unstable substrate LTA4 into LTB4 by recombinant LTA4H. The LTB4 produced is quantified.
  • Materials:
    • Recombinant human LTA4H enzyme
    • Leukotriene A4 (LTA4) substrate
    • Test compounds dissolved in DMSO (final DMSO concentration ≤ 0.1%)
    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
    • Equipment for LTB4 quantification (e.g., LC-MS/MS or ELISA)
  • Procedure:
    • Pre-incubate recombinant LTA4H (e.g., 0.1-1 µg) with varying concentrations of the test compound or vehicle control (DMSO) in assay buffer for 10-15 minutes at room temperature.
    • Initiate the enzymatic reaction by adding LTA4 (e.g., 10-50 µM final concentration).
    • Incubate the reaction mixture for 10-30 minutes at 37°C.
    • Terminate the reaction by adding a stop solution (e.g., methanol acidified with formic acid) or by rapid cooling.
    • Quantify the amount of LTB4 formed using a specific and sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a commercial LTB4 enzyme immunoassay (EIA) kit.
    • Calculate the percentage inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis of the concentration-response data.
Protocol 2: Cellular LTB4 Synthesis Assay in Human Whole Blood

This protocol assesses the potency of inhibitors in a more physiologically relevant system, accounting for plasma protein binding and cellular uptake [5] [4].

  • Principle: Human whole blood is stimulated with a calcium ionophore (e.g., A23187) to activate endogenous leukotriene biosynthesis. The inhibitory effect of test compounds on the formation of LTB4 and other 5-LOX pathway products (e.g., 5-HETE) is measured.
  • Materials:
    • Fresh human whole blood (drawn from healthy volunteers into heparin or lithium heparin as an anticoagulant)
    • Test compounds and reference inhibitors (e.g., Zileuton)
    • Calcium ionophore A23187
    • Incubation buffer (e.g., PBS)
    • LC-MS/MS system or EIA kits for LTB4 and 5-HETE
  • Procedure:
    • Aliquot fresh human whole blood into polypropylene tubes.
    • Pre-incubate the blood with the test compound or vehicle for 15-30 minutes at 37°C.
    • Stimulate leukotriene biosynthesis by adding calcium ionophore A23187 (e.g., 10-50 µM final concentration).
    • Incubate the tubes for a further 15-30 minutes at 37°C with gentle shaking.
    • Stop the reaction by placing the tubes on ice and adding a stabilization solution (e.g., antioxidant and solvent).
    • Centrifuge the samples to obtain plasma.
    • Analyze the plasma for LTB4, 5-HETE, 12-HETE, and 15-HETE levels using LC-MS/MS. This allows for assessing selectivity for the 5-LO pathway over other lipoxygenases [5].
    • Calculate the percentage inhibition of LTB4 and 5-HETE formation for each concentration of the test compound to determine its cellular IC₅₀.
Protocol 3: Assessment of Selectivity for Epoxide Hydrolase over Aminopeptidase Activity

This critical protocol evaluates whether an inhibitor selectively blocks LTB4 production without affecting the anti-inflammatory PGP-degradation activity [4].

  • Principle: The inhibitory potency (IC₅₀) of a compound is determined in two parallel assays: one measuring LTB4 generation (epoxide hydrolase activity) and another measuring PGP degradation (aminopeptidase activity). The ratio of the IC₅₀ values provides a selectivity index.
  • Materials:
    • Recombinant LTA4H or isolated murine neutrophils (for LTB4 assay)
    • Recombinant LTA4H (for PGP assay)
    • LTA4 substrate
    • PGP peptide substrate
    • Equipment for LTB4 and PGP quantification (LC-MS/MS)
  • Procedure for PGP Degradation Assay:
    • Incubate recombinant LTA4H with varying concentrations of the test compound.
    • Start the reaction by adding PGP (e.g., 100 µM).
    • Incubate at 37°C for a defined period (e.g., 30-60 min).
    • Terminate the reaction and quantify the remaining PGP or the generated products (e.g., Gly-Pro) using LC-MS/MS.
    • Calculate the IC₅₀ for PGP degradation inhibition.
  • Data Analysis:
    • Calculate the Selectivity Index (SI) as follows: SI = IC₅₀ (PGP Degradation) / IC₅₀ (LTB4 Synthesis)
    • A compound with an SI > 1 is selective for inhibiting LTB4 synthesis over PGP degradation. The higher the SI, the more selective the inhibitor [4].

Data Presentation and Analysis

Key Scaffolds and Properties of LTA4H Inhibitors

The following table summarizes common chemical scaffolds and features of known LTA4H inhibitors, which can guide the design of novel compounds.

Chemical Scaffold / Series Reported Potency (IC₅₀) Key Structural Features Selectivity Profile (EH vs. AP) References
Bestatin-based Varies (nM - µM) Zinc-chelating group (hydroxamate); hydrophobic side chains Non-selective (inhibits both activities) [1]
Piperidine/Piperazine Good potency in enzymatic & whole blood assays Diphenylmethane or diphenyl ether scaffold; pyridine/piperidine side chain Data not specified in results [6] [7]
Diphenyl Ether/Diphenylmethane Varies Can act as modulators; may augment aminopeptidase activity with synthetic substrates Reported to be non-selective for PGP degradation [4]
Benzothiazole (e.g., JNJ-40929837) Potent (Low nM) Fills both hydrophobic and zinc-binding arms of active site Non-selective (inhibits PGP degradation) [4]
Novel Selective Inhibitors (e.g., ARM1 analogs) Potent (nM - µM) Designed to bind hydrophobic Site A, avoiding zinc-binding Site B Selective (Spares PGP degradation) [4]
Expected Experimental Results for a Novel Inhibitor

A well-characterized novel inhibitor should generate data that can be summarized as in the table below.

Assay Parameter Result for Compound X Reference Compound (e.g., Zileuton)
In Vitro EH Activity IC₅₀ 0.10 µM >10 µM (Inactive)
Human Whole Blood (LTB4) IC₅₀ 1.3 µM 0.65 µM [5]
Selectivity Profiling IC₅₀ (PGP Degradation) >50 µM N/A
Selectivity Index (SI) >500 N/A
Cell Function (Leukocyte Adhesion) % Inhibition at 10 µM >70% ~30% [5]

Advanced Research Applications

In Silico Design of LTA4H Inhibitors

Computer-aided drug design plays a pivotal role in identifying novel LTA4H inhibitors.

  • Pharmacophore Modeling: A hybrid 3D structure-based pharmacophore can be generated from the crystal structure of LTA4H in complex with an inhibitor like bestatin (PDB: 1HS6). Key features often include 2 Hydrogen Bond Acceptors (HBA), 1 Hydrogen Bond Donor (HBD), a Hydrophobic (HY) feature, and a Zinc Binding Feature (ZBF) [1].
  • Virtual Screening & Docking: The generated pharmacophore is used to screen compound databases virtually. The retrieved hits are subsequently filtered and docked into the active site of LTA4H to study potential binding modes and interactions with key residues like Tyr267, Tyr378, Arg563, and Lys565 [1] [8].
  • QSAR Models: Machine learning methods such as Random Forest (RF) and Support Vector Machine (SVM) can be used to build classification and quantitative structure-activity relationship (QSAR) models. These models predict the inhibitory activity of novel compounds, guiding synthetic efforts [6] [8].
Pathway Context and Dual-Target Inhibition Strategies

LTA4H operates within a broader inflammatory network. The following diagram illustrates its role and the strategy of dual-pathway inhibition, which has shown synergistic anti-inflammatory effects [5] [3].

G AA Arachidonic Acid (AA) FLAP FLAP/5-LOX Complex AA->FLAP LTA4 Unstable Epoxide LTA4 FLAP->LTA4 LTA4H_EH LTA4H (Epoxide Hydrolase Activity) LTA4->LTA4H_EH LTB4 LTB4 (Pro-inflammatory) LTA4H_EH->LTB4 PGP PGP (Pro-inflammatory) LTA4H_AP LTA4H (Aminopeptidase Activity) PGP->LTA4H_AP DegPGP Degraded PGP (Anti-inflammatory) LTA4H_AP->DegPGP sEH sEH (Soluble Epoxide Hydrolase) DHETs DHETs (Less Active) sEH->DHETs EETs EETs (Anti-inflammatory) EETs->sEH DualInhib Dual 5-LO/sEH Inhibitor (e.g., KM55) DualInhib->FLAP Inhibits DualInhib->sEH Inhibits SelInhib Selective LTA4H Inhibitor SelInhib->LTA4H_EH Selectively Inhibits

Troubleshooting and Best Practices

  • Compound Solubility: Ensure test compounds are properly dissolved in DMSO and that the final DMSO concentration is consistent and minimal (≤0.1%) across all assay wells to avoid solvent toxicity and interference.
  • Substrate Instability: LTA4 is highly unstable. It should be stored and handled according to manufacturer specifications, and reactions should be timed precisely to ensure consistency.
  • Defining Selectivity: Always use the physiological substrate PGP, not synthetic substrates like Ala-p-nitroanilide, to accurately assess aminopeptidase activity and selectivity, as results can differ significantly [4].
  • Cell-based Assay Variability: When using human whole blood, account for donor-to-donor variability by performing experiments with blood from multiple healthy donors (n ≥ 3) and reporting data as mean ± SEM.

References

methyl arachidate recovery lipid extraction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common problems researchers face during methyl arachidate recovery.

Problem & Question Possible Causes Recommended Solutions

| Low Recovery Yield [1] | • Incomplete transmethylation • Suboptimal low-temperature fractionation conditions • Losses during transfer or phase separation | • Validate transmethylation catalyst (e.g., sodium methoxide for crude oils) [1] • Optimize solvent-to-ester ratio, temperature, and solvent blend (e.g., n-hexane at low T) [1] | | Fatty Acid Ester Degradation | • Exposure to high temperatures • Prolonged processing times • Oxidative degradation | • Use low-temperature operations to minimize thermal degradation [1] • Use inert atmosphere (e.g., Nitrogen) and antioxidants | | Incomplete Transmethylation | • Ineffective catalyst for lipid type • Insufficient reaction time or temperature • Presence of water in the sample | • Use alkaline catalysts (e.g., sodium methoxide, KOH/methanol) for crude oils [1] • Ensure sample is dry before reaction | | Co-purification of Contaminants | • Inadequate purification technique selectivity • Co-precipitation of non-target lipids in urea complexation | • Combine techniques (e.g., low-temperature fractionation then recrystallization) [1] • Explore enzymatic purification methods for scale-up [1] |

Detailed Experimental Protocols

Protocol 1: Two-Step Low-Temperature Crystallization for Arachidonic Acid Methyl Ester Enrichment

This protocol efficiently enriches arachidonic acid (AA) methyl ester from Mortierella alpina-derived crude oils, increasing purity to over 80% [1].

  • Step 1: Alkali-Catalyzed Transmethylation

    • Add a sodium methoxide or KOH (in methanol) catalyst to the crude oil to convert fatty acids to their methyl esters (FAMEs) [1].
    • Alkaline catalysts are particularly effective for transmethylation of crude oils and help prevent damage to polyunsaturated fatty acids like AA [1].
  • Step 2: Low-Temperature Wet Fractionation

    • Use n-hexane as the solvent for fractionation, as it has shown maximum AA enrichment efficiency [1].
    • Systematically adjust the temperature, solvent-to-FAME ratio, and solvent mixture composition to optimize the separation [1].
    • Under optimal conditions, this process can increase the AA methyl ester concentration to 83.76% ± 2.78% with a recovery yield of about 53% [1].
  • Step 3: Recrystallization (Optional)

    • To further boost total recovery, the solid phase obtained from the initial fractionation can be recrystallized. This can increase the total recovery of AA methyl ester to over 90% [1].
Protocol 2: Solid Phase Extraction (SPE) for Lipid Clean-up

SPE is a feasible option for targeted lipidomics to pre-concentrate hydrophobic compounds and remove impurities [2].

  • Procedure:
    • Conditioning: Activate the reverse-phase SPE cartridge (e.g., C8 or C18) with a strong organic solvent.
    • Loading: Apply the lipid sample to the cartridge. Aliphatic lipid backbones will interact with the non-polar stationary phase and be retained.
    • Washing: Remove interfering compounds by washing with a suitable solvent.
    • Elution: Recover the purified lipids by adding a specific elution solvent [2].

This compound Recovery Workflow

The diagram below outlines the key decision points and steps in a standard this compound recovery process.

Start Start: Crude Lipid Sample Transmethylation Transmethylation (Catalysts: NaOMe, KOH) Start->Transmethylation Cat1 Alkaline Catalyst (e.g., NaOMe) Transmethylation->Cat1 Cat2 Acidic Catalyst (e.g., H₂SO₄) Transmethylation->Cat2 Fractionation Low-Temperature Solvent Fractionation Solvent Optimize Solvent (n-Hexane, Temp., Ratio) Fractionation->Solvent SPE Solid Phase Extraction (SPE) Analysis Analysis (UPLC-MS/GC) SPE->Analysis Cat1->Fractionation Cat2->Fractionation Solvent->Analysis

This workflow provides a clear visual guide for the this compound recovery process. Key steps include selecting the appropriate transmethylation catalyst and optimizing solvent conditions during low-temperature fractionation to maximize yield and purity [1] [2].

Key Technical Considerations for Your Research

  • Solvent Selection is Critical: The choice of solvent for low-temperature crystallization significantly impacts both the purity and yield of the final product. Research indicates that n-hexane may offer superior enrichment efficiency for AA methyl ester compared to alternatives like petroleum ether or acetone [1].
  • Balance Purity and Recovery: Some high-purity techniques, like urea inclusion complex, can lead to losses of approximately 10% of the desired polyunsaturated fatty acids [1]. Plan for potential recrystallization or secondary purification steps if a very high total recovery is required.
  • Modern Extraction Context: While methods like Bligh and Dyer or Folch (chloroform/methanol mixtures) are benchmarks in the field, consider alternatives like MTBE or BUME which can offer comparable outcomes for lipid isolation with potentially improved safety profiles [2].

References

optimizing methyl arachidate GC separation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding labeldistance in Graphviz

The labeldistance attribute in Graphviz controls the space between an edge's head or tail and its label. Here are the key details [1]:

  • Function: It is a scaling factor for the default distance between a node (head or tail) and its headlabel or taillabel.
  • Default Value: 1.0 (which corresponds to a default distance of 10 points) [1].
  • User Requirement: To ensure a clear gap, you should set this to a value greater than 2.0, which will move the label to at least 20 points away from the node.

In your DOT code, you would use it like this:

G A A B B A->B a head label a tail label

GC Separation Troubleshooting Guide

The search results indicate that Gas Chromatography (GC) is a standard method for analyzing Fatty Acid Methyl Esters (FAMEs), which includes methyl arachidate [2] [3]. The following guide synthesizes common challenges and solutions. Please be aware that the specific experimental protocols cited are from older literature.

Frequently Asked Questions
Question Possible Cause & Solution

| Poor Peak Resolution | Cause: Inappropriate column selection, temperature parameters, or co-elution. Solution: Use a highly polar stationary phase (e.g., cyanopropylphenyl). Optimize the temperature ramp rate. Confirm with GC-MS if available [2]. | | Broad Tailing Peaks | Cause: Active sites in the liner or column, or sample degradation. Solution: Properly maintain and cut the column inlet, use deactivated liners, and ensure samples are derivatized completely and free of non-volatile residues. | | Irretention Time Drift | Cause: Inconsistent oven temperature, carrier gas flow rate fluctuations, or column degradation. Solution: Calibrate equipment, check for leaks, and ensure a consistent, high-purity carrier gas supply. | | Low Sensitivity/Response | Cause: Sample loss during preparation, incomplete derivatization, or detector issues. Solution: Use an internal standard for quantification (e.g., methyl heptadecanoate), confirm derivatization efficiency, and service the Flame Ionization Detector (FID) [3]. |

Experimental Workflow for Fatty Acid Analysis

The diagram below outlines a generalized workflow for the GC analysis of fatty acids as their methyl esters (FAMEs), based on established laboratory practice. Note that the specific method cited for large clinical studies uses fast GC analysis and robotic chemistry for efficiency [3].

G start Start Sample Prep lipid_extract Lipid Extraction (Organic Solvents) start->lipid_extract Tissue/Plasma derivatization Derivatization to FAME (Transesterification) lipid_extract->derivatization e.g., BF₃/MeOH cleanup Sample Cleanup & Concentration derivatization->cleanup Extract FAMEs gc_analysis GC Analysis (Polar Column, FID) cleanup->gc_analysis Inject data_analysis Data Analysis (Peak Identification/Quantitation) gc_analysis->data_analysis Chromatogram end End data_analysis->end

Important Note on Cited Protocols

The search results lack recent, detailed protocols. The most detailed source is a 1987 Ph.D. thesis that used normal and reverse-phase HPLC for separating methyl arachidonate hydroperoxide isomers, with identification by GC-MS [2]. Another paper from 2005 focuses on a simplified, high-throughput method for clinical FAME analysis but does not provide specific parameters for this compound [3].

References

methyl arachidate solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility & Permeability

Many drug discovery compounds face solubility and permeability hurdles. The Biopharmaceutical Classification System (BCS) provides a framework for understanding these challenges by categorizing drugs based on these two key properties [1].

Table: Biopharmaceutical Classification System (BCS) for Drugs

BCS Class Solubility Permeability Example Drugs
Class I High High Acyclovir, Captopril
Class II Low High Atorvastatin, Diclofenac
Class III High Low Cimetidine, Atenolol
Class IV Low Low Furosemide, Methotrexate

Compounds with low solubility, potentially like methyl arachidate, would fall into Class II or IV. A primary strategy to overcome this is the prodrug approach, where the parent drug is chemically modified into an inactive form with better solubility or permeability, which then converts back to the active drug within the body [1].

Troubleshooting Guide: Solubility & Permeability Enhancement

This workflow outlines a systematic approach to diagnose and address solubility issues. The following diagram maps out the key decision points and strategies:

G Start Identify Solubility Issue BCS Characterize Compound (BCS Classification) Start->BCS ClassII BCS Class II Low Solubility / High Permeability BCS->ClassII ClassIV BCS Class IV Low Solubility / Low Permeability BCS->ClassIV Strat1 Formulation Strategies ClassII->Strat1 Primary Path Strat2 Prodrug Strategy ClassII->Strat2 Alternative Path ClassIV->Strat2 Often Required Strat3 Permeability Enhancement ClassIV->Strat3 Evaluate Evaluate Success Strat1->Evaluate Strat2->Evaluate Strat3->Evaluate Evaluate->BCS No, Re-evaluate Success Issue Resolved Evaluate->Success Yes

The strategies in the diagram include:

  • Formulation Strategies: For BCS Class II compounds, this is a primary approach. Techniques include particle size reduction (e.g., nano-milling), using lipid-based systems, amorphous solid dispersions, or surfactants [1].
  • Prodrug Strategy: This is a versatile chemical approach applicable to both Class II and IV compounds. It involves modifying the drug into a bioreversible derivative to enhance either its solubility (e.g., by adding ionizable groups) or its permeability (e.g., by increasing lipophilicity) [1].
  • Permeability Enhancement: For Class IV compounds, improving permeability is crucial. Besides the prodrug approach, this can involve formulating with permeation enhancers that temporarily alter membrane integrity.

Experimental Protocols for Permeability Assessment

Determining a compound's permeability is essential for diagnosing BCS class and verifying the success of enhancement strategies. Here are key methodologies:

Table: Methods for Permeability Determination

Method Type Method Principle & Application
In Silico Computational Models (e.g., LogP, Machine Learning) Predicts permeability early in development using chemical structure. Useful for screening large compound libraries [1].
In Vitro Cell-Based Models (e.g., Caco-2 assays) Measures apparent permeability (Papp) across a cell monolayer. Industry standard for predicting human intestinal absorption [1].
Ex Vivo/In Situ Tissue-Based Models (e.g., gut sacs, perfusion) Uses animal intestinal tissue to measure effective permeability (Peff). Provides a more complex, physiologically relevant system [1].

Detailed Protocol: Caco-2 Cell Permeability Assay This is a widely accepted in vitro model for predicting human intestinal absorption.

  • Cell Culture: Grow and differentiate Caco-2 cells (human colon adenocarcinoma line) on a semi-permeable filter insert for 21-28 days to form a confluent, polarized monolayer.
  • Validation: Before the experiment, validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) or using a paracellular transport marker like Lucifer Yellow.
  • Experiment Setup:
    • Prepare a solution of your test compound (e.g., this compound or its prodrug) in a suitable buffer (e.g., HBSS, pH 7.4). This is the donor solution.
    • Add the donor solution to the apical (AP) compartment (for absorption studies) or the basolateral (BL) compartment (for efflux studies).
    • Add fresh buffer to the corresponding receiver compartment (BL for AP-to-BL transport, and vice versa).
  • Incubation & Sampling: Place the system in an incubator (37°C, with agitation). Take samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
  • Analysis: Quantify the concentration of the compound in the samples using a sensitive analytical method (e.g., LC-MS/MS). Calculate the Apparent Permeability (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where:
    • dQ/dt is the transport rate (mass/time).
    • A is the surface area of the membrane.
    • C₀ is the initial donor concentration.
  • Interpretation: Compare the Papp value of your test compound to reference compounds with known high and low permeability to classify its permeability potential [1].

Frequently Asked Questions (FAQs)

Q1: What is a prodrug, and why is it a common solution for solubility issues? A1: A prodrug is a biologically inactive derivative of a parent drug molecule that requires a chemical or enzymatic transformation within the body to release the active drug. Approximately 13% of drugs approved by the FDA between 2012 and 2022 were prodrugs. This approach is common because it directly addresses problematic physicochemical properties, such as low solubility or low permeability, by chemically modifying the molecule to optimize its biopharmaceutical performance [1].

Q2: Besides prodrugs, what other formulation technologies can I explore for a poorly soluble compound? A2: Several advanced formulation strategies exist:

  • Lipid-Based Systems: Encapsulating the drug in oil-in-water emulsions, self-emulsifying drug delivery systems (SEDDS), or liposomes to enhance dissolution and absorption [1].
  • Particle Size Reduction: Creating nano-crystals of the drug to dramatically increase the surface area and dissolution rate [1].
  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create a high-energy, amorphous form that has much higher solubility than the crystalline material [1].
  • Complexing Agents: Using compounds like cyclodextrins to form inclusion complexes that improve aqueous solubility [1].

Q3: How reliable are in silico predictions for permeability compared to lab-based assays? A3: In silico predictions (e.g., calculated LogP, polar surface area, rule-of-5) are highly valuable in the early discovery phase for high-throughput screening of large compound libraries and for guiding molecular design. They are fast and cheap. However, they are not a perfect substitute for lab-based assays (in vitro/ex vivo). The combination of both Papp (from in vitro models) and Peff (from more complex models) is considered the best practice to reduce the drawbacks of any single method and provide a more reliable prediction of human in vivo permeability [1].

References

Troubleshooting Guide: Improving Peak Shape for Methyl Arachidate

Author: Smolecule Technical Support Team. Date: February 2026

Peak shape issues often arise from method parameters, column condition, or sample preparation. The following table summarizes the core parameters you can adjust for optimization.

Parameter Issue Solution Key Considerations

| Mobile Phase | Poor selectivity or peak tailing [1]. | Adjust organic solvent ratio, pH, and buffer strength [1] [2]. | • Solvent Strength: Reduce % organic solvent to increase retention (k) [2]. • pH & Buffers: Use a buffer instead of pure water to control pH for ionizable compounds [1] [2]. | | Column | Low column efficiency leading to broad peaks [1] [2]. | Use a column with smaller particles or a different chemistry [1] [2]. | • Particle Size: Smaller particles (e.g., sub-2-µm) increase efficiency and yield sharper peaks [2] [3]. • Stationary Phase: Changing the bonded ligand (e.g., C8 vs. C18) can alter selectivity (α) [1] [2]. | | Temperature | Poor efficiency or unresolved peaks [2]. | Optimize column temperature [1] [2]. | • Higher Temperature: Reduces viscosity, improves efficiency, and can change peak spacing [2]. • Stability: Know the temperature limits for your column and sample [1]. | | Flow Rate & Injection | Peak fronting or widening due to mass overload or high flow [1]. | Adjust flow rate and injection volume [1]. | • Flow Rate: Lowering flow rate can decrease retention factor, narrowing peaks [1]. • Injection Volume: Overloading the column distorts peaks; inject 1-2% of total column volume [1]. | | Sample Preparation | Matrix effects or interference co-eluting with analyte [1]. | Improve sample clean-up [1]. | Use protein precipitation or liquid-liquid extraction to remove particulates and impurities [4] [5]. |

For a structured approach, follow this troubleshooting workflow to diagnose and resolve peak shape issues.

cluster_prep Sample Prep Steps cluster_mp Mobile Phase Actions cluster_col Column & Temp Actions cluster_inst Instrument Adjustments start Poor Methyl Arachidate Peak Shape step1 Check Sample Preparation start->step1 step2 Optimize Mobile Phase step1->step2 Issue persists a1 Ensure proper filtration a2 Use liquid-liquid extraction a3 Confirm no solvent mismatch step3 Evaluate Column & Temperature step2->step3 Issue persists b1 Adjust organic solvent ratio b2 Optimize pH and buffer b3 Try different solvent (MeOH, THF) step4 Adjust Instrument Parameters step3->step4 Issue persists c1 Use column with smaller particles c2 Change stationary phase (C8, C18) c3 Increase column temperature result Acceptable Peak Shape step4->result d1 Reduce injection volume d2 Optimize flow rate d3 Check for system clogging

Experimental Protocol for Fatty Acid Analysis by LC-MS

For a robust method, you can adapt this detailed protocol developed for the analysis of arachidonic acid in human serum, which is directly applicable to this compound [5].

  • Instrumentation: UPLC system coupled with a mass spectrometry detector (e.g., QDa) [5].
  • Chromatographic Column: Reversed-phase column (e.g., C18). Columns packed with sub-2-µm fully porous particles or sub-3-µm superficially porous particles are recommended for improved resolution [3].
  • Mobile Phase:
    • Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium formate [5].
    • Mobile Phase B: Acetonitrile/Isopropanol/Water (89:10:1, v/v) containing 0.1% formic acid and 5 mM ammonium formate [5].
  • Gradient Elution: A typical gradient for fatty acids starts with a high percentage of Mobile Phase B (e.g., 90%) and increases to 100% to elute lipophilic compounds [4] [5].
  • Flow Rate: 0.35 mL/min is effective, but this should be optimized [4].
  • Column Temperature: Maintained at a controlled temperature, often between 40-60°C for small molecules [2].
  • Sample Preparation:
    • Protein Precipitation & Liquid-Liquid Extraction: A two-step preparation is highly effective. Add a solvent like acetonitrile to the serum/plasma sample to precipitate proteins. Then, perform liquid-liquid extraction using methyl tert-butyl ether (MTBE) or dichloromethane to isolate the fatty acids [4] [5].
    • Derivatization (if needed): While this protocol uses direct analysis, some methods convert fatty acids to their methyl ester derivatives (FAMEs) for analysis, often using reagents like trimethylsulfonium hydroxide (TMSH) if using GC-MS [6]. For LC-MS, direct analysis is common [5].

Frequently Asked Questions

  • What is the most powerful parameter to change for resolving two closely eluting peaks? Changing the relative retention (α) is typically the most effective strategy. This can be achieved by altering the type of organic solvent modifier (e.g., switching from acetonitrile to methanol), changing the mobile phase pH, or using a different column stationary phase chemistry [2].

  • How does column temperature affect my separation? Higher column temperatures reduce mobile phase viscosity and increase the solvent diffusion rate, which generally increases column efficiency and leads to sharper peaks. It can also change peak spacing (selectivity), which may help resolve overlapping peaks [2].

  • My peaks were fine before but are now tailing. What should I check first? A sudden change in peak shape often indicates a hardware issue. First, check the system backpressure against its historical value. An increase or excessive pressure suggests a clog, often occurring in the column frit or tubing. Column degradation over time can also cause tailing, so consult the manufacturer's guidelines for column maintenance and cleaning [1].

References

Methyl Arachidate Handling & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

For your technical support materials, here is a summary of the fundamental storage and property data for Methyl Arachidate.

Property Value / Condition Source / Citation
Recommended Long-Term Storage -20°C [1] [2]
Alternative Storage 0-8°C [3]
Physical Form White, crystalline powder [1] [2]
Melting Point 45-48 °C (lit.) [1] [2] [3]
Boiling Point 215-216 °C at 10 mmHg (lit.) [1] [2] [3]
Flash Point 113 °C (closed cup) [1]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and issues researchers might encounter:

Q1: Why is storage at -20°C recommended? Storing this compound at -20°C is a standard practice to ensure its long-term stability. Lower temperatures significantly slow down the rate of any potential thermal degradation or oxidation, maintaining the compound's purity and integrity for critical research applications over extended periods. The alternative suggestion of 0-8°C [3] may be suitable for shorter-term storage, but for a guaranteed shelf life, -20°C is the more conservative and reliable choice.

Q2: What should I do if the compound has melted or appears as a liquid? this compound has a relatively low melting point (45-48°C). If it has melted, it is likely due to exposure to temperatures at or above this range during transit or handling.

  • Action: Allow the container to come to room temperature slowly. The compound should re-solidify into its characteristic white, crystalline form [2]. Before use, inspect the material. If it has resolidified uniformly, it is generally acceptable for use. However, for highly sensitive quantitative work (e.g., as an analytical standard), it is advisable to perform an analysis (like GC) to confirm purity or consult a fresh Certificate of Analysis (CoA).

Q3: What personal protective equipment (PPE) is required when handling this compound? The safety data indicates that this compound can cause skin and eye irritation and may be harmful if swallowed [2].

  • Minimum PPE: Wear gloves, safety glasses, and consider a lab coat. The search results specifically recommend using eyeshields, gloves, and a type N95 (US) respirator [1]. Always avoid creating or inhaling dust.

Q4: How should I handle the container to avoid condensation? When removing the container from the -20°C freezer, moisture from the air can condense on the cold container and potentially contaminate the product.

  • Action: Allow the sealed container to warm to room temperature before opening it. This prevents water droplets from forming on the inside of the container or on the product itself. Once the container is at ambient temperature, it can be opened safely for weighing.

Experimental Workflow for Handling this compound

The following diagram outlines the key steps for properly handling this compound in the lab, from storage to disposal.

Start Retrieve from -20°C Storage Warm Let sealed container warm to room temp Start->Warm Open Open container Warm->Open Weigh Weigh material quickly Open->Weigh Reseal Reseal container immediately Weigh->Reseal Dispose Dispose per waste guidelines Weigh->Dispose After use Return Return to -20°C Storage Reseal->Return

Key Pre-Experimental Checks

Before starting your experiment, make sure to:

  • Consult the SDS: Always review the latest Safety Data Sheet for comprehensive hazard and first-aid information [3].
  • Check the CoA: If your experiment requires high precision, refer to the Certificate of Analysis for the specific lot's purity and data [3].
  • Plan Weights: Calculate the required masses beforehand to minimize the time the container is open and exposed to air.

References

preventing methyl arachidate sample losses

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stability Risks

Understanding the inherent properties of methyl arachidonate is the first step in preventing its degradation and loss.

Property Value / Characteristic Implication for Sample Stability
Chemical Stability [1] Light Sensitive Degrades upon exposure to light; requires amber vials and dark storage conditions.
Storage Temperature [1] 2-8°C Must be refrigerated; room temperature accelerates decomposition.
Physical Form [1] Liquid Increases susceptibility to oxidation compared to solids; requires inert atmosphere.
Boiling Point [1] 200-205°C at 1-2 Torr High vacuum distillation is possible, but high temperature at atmospheric pressure risks degradation.
Solubility (in Chloroform) [1] 50 mg/mL A common solvent for handling and storage.

The primary mechanisms of sample loss are:

  • Oxidation: The multiple double bonds in its structure make it highly susceptible to reaction with atmospheric oxygen, forming peroxides and other degradation products [2].
  • Photodegradation: Exposure to light can catalyze decomposition reactions [1].
  • Thermal Degradation: Elevated temperatures can accelerate both oxidative and non-oxidative breakdown [1].

Troubleshooting Guide: Preventing Sample Loss

Here are common issues and evidence-based solutions to preserve your methyl arachidonate samples.

Problem Potential Cause Verified Solution
Low Sample Recovery Decomposition during storage Store under an inert gas (Argon/Nitrogen) in sealed vials [1].
Unexpected GC-MS Results On-demand methylation of ARA Use certified reference material (e.g., 10 mg/mL in heptane) for accurate quantification [1].
Loss during Extraction Oxidation during sample prep Add antioxidants like BHT (Butylated Hydroxytoluene) to extraction solvents [3].

Optimized Experimental Protocols

The following workflows incorporate best practices to minimize losses of methyl arachidonate and its precursor, arachidonic acid (ARA), during sample preparation and analysis.

Workflow 1: Lipid Extraction & Methyl Esterification

This workflow, adapted from established methods, is designed for preparing fatty acid methyl esters (FAMEs) from tissue or cell samples for analysis [3].

Start Start: Tissue/Cell Sample A Homogenize in solvent mix (e.g., Chloroform:MeOH) Start->A B Add antioxidant (e.g., BHT) to prevent oxidation A->B C Centrifuge & collect organic layer B->C D Dry under inert gas stream (Nitrogen/Argon) C->D E Derivatize to FAME (e.g., with BF₃-Methanol) D->E F Reconstitute in heptane Store at -20°C in amber vial E->F End End: GC-MS Analysis F->End

Key Steps to Minimize Loss:

  • Antioxidant Use: Adding BHT during the initial lipid extraction is critical to protect polyunsaturated fats like ARA from oxidative loss [3].
  • Gentle Drying: Evaporating solvents under a gentle stream of inert gas (nitrogen or argon) prevents oxidation and the loss of volatile components that can occur with air drying or high heat.
  • Proper Storage of Derivatives: After conversion to methyl arachidonate, reconstituting in a stable solvent like heptane and storing in amber vials at low temperatures preserves the sample integrity until analysis [1].
Workflow 2: Handling & Storing Pure Methyl Arachidonate

This protocol is for directly handling commercially purchased or synthesized methyl arachidonate.

Start Start: Pure Methyl Arachidonate A Always handle in a glove box or under inert atmosphere Start->A B Weigh out quickly and reseal container immediately A->B C Prepare stock solutions in degassed solvents (e.g., CHCl₃) B->C D Aliquot to avoid freeze-thaw cycles C->D E Store aliquots at -20°C in amber glass vials with septa D->E F Flush vial headspace with inert gas before storage E->F End End: Stable Sample Ready for Use F->End

Key Steps to Minimize Loss:

  • Inert Atmosphere: Conduct all weighing and solution preparation in a glove box or under a positive pressure of inert gas to exclude oxygen [1].
  • Light Protection: Using amber glass vials instead of clear ones is a simple but effective measure against photodegradation [1].
  • Aliquoting: This is crucial to prevent repeated exposure of the main stock to air and room temperature, thereby maintaining the long-term stability of the bulk material.

Technical Support FAQs

Q1: What is the single most important factor in preventing methyl arachidonate losses? Storing the sample under an inert atmosphere (e.g., nitrogen or argon) is paramount. Its high degree of unsaturation makes it exceptionally vulnerable to oxidation, which is the most common cause of degradation and loss.

Q2: I need to use methyl arachidonate for a cell culture study. How should I prepare and add it? Prepare a concentrated stock solution in a suitable, sterile solvent like DMSO or ethanol. The stock must be stored in a sealed, amber vial at -20°C or lower. When adding to cell culture media, ensure the media contains antioxidants (e.g., serum) to help stabilize the compound. Using a vehicle control is essential to rule out effects from the solvent itself [1].

Q3: Are there any specific materials I should avoid when handling methyl arachidonate solutions? Avoid using plastic containers like polypropylene or polystyrene for long-term storage, as organic solvents can leach additives from the plastic or permeate through it. Use glass vials, preferably with PTFE-lined caps to ensure a tight seal and prevent reaction with the septum material.

References

Purification Methods for Methyl Arachidate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key purification methods found in the literature. Low-temperature solvent fractionation is particularly prominent for its efficiency and scalability.

Method Key Solvent/Technique Reported Purity Reported Yield/Recovery Key Findings/Advantages
Low-Temperature Solvent Fractionation [1] n-hexane (two-step crystallization) 83.76% ± 2.78% 52.89% (increased to 90.84% with recrystallization) Maximizes enrichment efficiency and total recovery; suitable for large-scale application.
Adsorption Column Chromatography [2] Silicic acid adsorption column ~90% (after distillation) Not specified Used in early isolation methods; followed by fractional distillation for further purification.
Urea Inclusion Complexation [1] Urea fractionation Not specified for methyl arachidate ~10% PUFA loss reported Mentioned as a common technique, but noted for potential losses of PUFAs during separation.

Detailed Experimental Protocols

Protocol 1: Low-Temperature Crystallization for ARA Methyl Ester Enrichment

This protocol is adapted from a study using crude oils derived from Mortierella alpina [1].

  • Transesterification: Convert the crude oil to Fatty Acid Methyl Esters (FAMEs) using an alkaline catalyst. The study found that sodium methoxide or KOH in methanol was effective, as acidic catalysts can degrade PUFAs [1].
  • Solvent Selection: Use n-hexane as the solvent for fractionation. It was shown to provide the maximum AA enrichment efficiency and better total recovery compared to petroleum ether or acetone [1].
  • Low-Temperature Fractionation:
    • Dissolve the FAMEs in n-hexane. The study systematically varied the solvent-to-FAME ratio and temperature [1].
    • Cool the solution to a specific low temperature (exact temperature should be optimized, as the study tested different temperatures) to crystallize the more saturated esters.
    • Separate the liquid phase (which is enriched with the unsaturated this compound) from the solid phase via filtration.
  • Recovery Improvement: To increase the total recovery of this compound, the solid phase from the first crystallization can be recrystallized, which was shown to boost the total recovery to 90.84% [1].

This workflow for the low-temperature crystallization protocol can be visualized as follows:

Start Start: Crude Oil Step1 Transesterification (Alkaline Catalyst) Start->Step1 Step2 Dissolve FAMEs in n-hexane Step1->Step2 Step3 Low-Temperature Crystallization Step2->Step3 Step4 Filter to Separate Phases Step3->Step4 Step5 Liquid Phase (Enriched) Step4->Step5 Step6 Solid Phase Step4->Step6 End High-Purity This compound Step5->End Step7 Recrystallization Step6->Step7 To increase yield Step7->Step5

Protocol 2: Combined Adsorption & Distillation for this compound Isolation

This historical method outlines the isolation of natural arachidonic acid as its methyl ester from animal tissues [2].

  • Saponification and Preliminary Crystallization:
    • Extract and saponify the total lipids from the source material (e.g., beef suprarenal glands).
    • Recover the mixed fatty acids and perform a preliminary crystallization from acetone at -40°C to remove the bulk of less unsaturated acids. The filtrate will contain the unsaturated acids, including arachidonic acid.
  • Adsorption Column Fractionation:
    • Convert the enriched unsaturated acids to their methyl esters.
    • Fractionate the methyl esters on a silicic acid adsorption column.
    • Elute with solvents of increasing polarity and monitor the fractions using spectrophotometry and iodine values.
    • Combine fractions rich in methyl arachidonate.
  • Final Purification: Purify the combined fractions further by fractional distillation under vacuum to achieve a high-purity product [2].

Troubleshooting Common HPLC Analysis Issues

When analyzing your purified this compound, you may encounter these common HPLC (or GC) issues.

Problem Possible Causes Suggested Solutions

| Peak Tailing [3] [4] | - Void volume at column inlet

  • Active sites on column
  • Blocked column | - Check and tighten fittings; ensure proper tubing installation [3]
  • Use a different column chemistry (stationary phase) [4]
  • Reverse-flush or replace the column [4] | | Split Peaks [3] [4] | - Contamination in system or column
  • Inadequate separation of components | - Flush system with strong solvent; use/replace guard column [4]
  • Re-evaluate and optimize the method for better separation [3] | | Retention Time Drift [4] | - Poor temperature control
  • Incorrect mobile phase composition
  • Change in flow rate | - Use a thermostat column oven [4]
  • Prepare fresh mobile phase; check mixer function [4]
  • Reset flow rate; test with a flow meter [4] | | Broad Peaks [4] | - Low flow rate
  • Column overloading
  • Tubing with large internal diameter
  • Low column temperature | - Increase flow rate [4]
  • Decrease injection volume or dilute sample [4]
  • Use shorter, narrower internal diameter tubing [4]
  • Increase column temperature [4] | | Extra Peaks [3] [4] | - Carry-over from previous injection
  • Contamination
  • Ghost peaks from mobile phase | - Increase needle rinse; flush system with strong solvent [4]
  • Use a guard column; filter samples [4]
  • Prepare fresh mobile phase [4] | | Low Resolution [4] | - Contaminated mobile phase or column
  • Suboptimal method parameters | - Prepare new mobile phase; replace guard/column [4]
  • Optimize gradient slope and mobile phase composition [3] |

Key Takeaways

  • For Scale-up: The low-temperature crystallization method is highly recommended for its balance of high purity (>83%) and excellent recoveries (over 90% with recrystallization), making it suitable for larger-scale preparations [1].
  • For Complex Mixtures: If your crude extract is particularly complex, consider a hybrid approach, such as using low-temperature crystallization followed by column chromatography, for ultimate purity [1] [2].
  • Systematic Troubleshooting: When analytical issues arise, follow a logical process: change one variable at a time, and ensure a problem is reproducible before making significant changes to your system or method [3].

References

troubleshooting methyl arachidate mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is methyl arachidate and why is it used in research? this compound (CAS 1120-28-1) is the methyl ester of arachidic acid. It is widely used as a reference standard in GC-MS and HPLC for the identification and quantification of long-chain fatty acids in complex lipid mixtures from biological samples, natural oils, and plant materials [1] [2].

  • What are the typical chromatographic properties of this compound? In GC analysis, this compound has a longer retention time due to its high molecular weight. The table below summarizes its key properties from a standard GC-MS analysis [3].

Property Value / Description
Compound Name This compound (Methyl eicosanoate)
CAS Number 1120-28-1 [1] [4]
Molecular Formula C₂₁H₄₂O₂ [1] [4]
Molar Mass 326.56 g/mol [1]
Retention Time ~10.344 minutes [3]
Key Characteristic High molecular weight leading to longer GC retention [3]
  • What are common issues when analyzing this compound and how can I fix them? The table below outlines frequent problems, their potential causes, and recommended solutions.
Problem Potential Causes Troubleshooting Solutions
Low Signal Intensity Inefficient derivatization, low concentration, ion suppression. Optimize derivatization (e.g., 70°C for 90 min with BF3/MeOH) [5]. Ensure adequate sample concentration.
Poor Chromatographic Peak (Tailing/Broadening) Column contamination, inactive liner, incorrect oven temperature. Maintain and condition GC system. Use high-temperature stable columns (e.g., 100m RT-2560) [5]. Verify temperature program.
Inaccurate Quantification Improper calibration, inconsistent sample prep, unsuitable internal standard. Use internal standard (e.g., methyl caprate) [3]. Validate method linearity (r² > 0.999) [5]. Ensure extraction precision.

Step-by-Step Experimental Protocols

Here are detailed methodologies for analyzing this compound and other FAMEs, compiled from research literature.

Optimized Derivatization and Extraction Protocol

This protocol, adapted from a study on bee products, is designed for a high yield of fatty acids [5].

  • Fat Extraction: Weigh 0.5 g of your sample. Add 10 mL of a chloroform/methanol (1:1) mixture and 1000 μL of water. Seal the sample and let it stand overnight in a dark place at 20°C ± 2°C.
  • Solvent Transfer: Carefully transfer 1 mL of the chloroform (bottom) layer to a new reaction tube. Evaporate the solvent completely.
  • Derivatization: Add 100 μL of toluene and 0.5 mL of boron trifluoride in methanol (BF₃/MeOH, 10%) to the dried residue.
  • Heating: Heat the mixture for 90 minutes at 70°C using a glycerol bath.
  • Extraction of FAMEs: After cooling, add 800 μL of distilled water and 800 μL of hexane to the mixture. Shake vigorously and allow the phases to separate.
  • GC-MS Analysis: Transfer the upper hexane layer, which contains the this compound and other FAMEs, to a GC vial for analysis. Store at -4°C until injection [5].
GC-MS Analysis and Quantification Method

This method outlines the instrumental setup and quantification approach [3] [5].

  • GC Column: A 100 m Restek RT-2560 column (or equivalent 100% polycyanopropyl polysiloxane column) is recommended for separating long-chain FAMEs [5].
  • Temperature Program: Use a gradient oven temperature program, for example, starting at 100°C and ramping to 240°C within a total run time of approximately 70 minutes [5].
  • Internal Standard Quantification:
    • Use an internal standard like methyl caprate (CAS # 110-42-9) which elutes earlier in the chromatogram [3].
    • Calculate the peak ratio (Area of this compound peak / Area of internal standard peak).
    • Plot the peak ratio against the concentration of this compound in your calibration standards to create a calibration curve. Use this curve to determine the concentration in your unknown samples [3].

Troubleshooting Workflow

The following diagram outlines a logical, step-by-step process for diagnosing and resolving common issues with this compound analysis.

methyl_arachidate_troubleshooting This compound MS Troubleshooting start Start: Poor MS Results peak_issue Chromatographic Peak Issue? start->peak_issue signal_issue Low Signal/Detection Issue? start->signal_issue quant_issue Inaccurate Quantification? start->quant_issue tailing_broad Peak Tailing or Broadening peak_issue->tailing_broad long_rt Long Retention Time peak_issue->long_rt check_deriv Check Derivatization Efficiency signal_issue->check_deriv check_conc Check Sample Concentration signal_issue->check_conc check_suppression Check for Ion Suppression signal_issue->check_suppression check_istd Check Internal Standard quant_issue->check_istd check_calib Check Calibration Curve quant_issue->check_calib check_prep Check Sample Prep Consistency quant_issue->check_prep check_column Check GC Column & Liner maint_protocol Perform GC System Maintenance check_column->maint_protocol check_temp Verify Oven Temp Program check_temp->maint_protocol tailing_broad->check_column long_rt->check_temp deriv_protocol Follow Optimized Derivatization Protocol check_deriv->deriv_protocol check_conc->deriv_protocol check_suppression->maint_protocol quant_protocol Follow Quantification Protocol check_istd->quant_protocol check_calib->quant_protocol check_prep->quant_protocol

References

methyl arachidate stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Methyl Arachidate

This compound (CAS 1120-28-1), also known as methyl eicosanoate, is a saturated long-chain fatty acid methyl ester with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol [1]. It is widely used as a standard in analytical chemistry, particularly in gas chromatography (GC/MS) and high-performance liquid chromatography (HPLC) for identifying and quantifying fatty acids in complex lipid mixtures from biological samples, plant seeds, and natural oils [1].

Stability Assessment & Analytical Protocols

Although direct stability data was not available, the search results confirm that HPLC and GC-MS are the primary methods for analyzing this compound and similar compounds [2] [1] [3]. You can use these techniques to establish baseline data and monitor stability under various conditions.

The table below summarizes a general HPLC protocol adapted from a biodiesel analysis method, which is applicable to this compound [2].

Parameter Specification
Instrument HPLC with Refractive Index Detector (RID) or UV Detector (238 nm)
Column C18 Reverse-Phase (e.g., Luna C18, 250 × 4.6 mm, 5 µm)
Mobile Phase HPLC-grade Methanol
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Sample Solvent Methanol
Approx. Run Time ~40 minutes

For sample preparation, a common approach is to dissolve the compound in a suitable solvent like methanol to make a stock solution (e.g., 20 mg/mL), followed by serial dilution to create calibration standards [2].

Troubleshooting Common Scenarios

When stability issues are suspected, they often manifest as changes in analytical results. The following workflow outlines a logical troubleshooting process based on analytical findings. The diagram illustrates the decision-making path for identifying and resolving common problems like peak splitting or the appearance of new peaks in your chromatograms.

methyl_arachidate_troubleshooting Start Observed Issue: HPLC/GC Peak Anomaly SubProblem1 Is the issue peak splitting or a shoulder peak? Start->SubProblem1 SubProblem2 Is the issue the appearance of new, earlier eluting peaks? Start->SubProblem2 Cause1 Potential Cause: Chemical Degradation (e.g., hydrolysis of ester bond) SubProblem1->Cause1 Cause2 Potential Cause: Solvent Evaporation & Concentration Change SubProblem2->Cause2 Cause3 Potential Cause: Microbial Contamination in Aqueous Solutions SubProblem2->Cause3 (if in aqueous media) Solution1 Solution: - Ensure anhydrous conditions - Use fresh, dry solvents - Store sample solutions with molecular sieves Cause1->Solution1 Solution2 Solution: - Use tightly sealed vials - Prepare fresh stock solutions regularly - Check for solvent loss Cause2->Solution2 Solution3 Solution: - Store solution at low temperature - Filter-sterilize if aqueous buffers are used - Include antimicrobial agents if applicable Cause3->Solution3

Proactive Stability Management Guide

Given the lack of specific data, a proactive approach is essential. Here are key recommendations for handling this compound solutions, inferred from general best practices and its known chemical structure:

  • Storage is Key: For long-term storage (over 6 months), keep the neat (pure) compound in a cool, dry place, protected from light and moisture [1]. For stock solutions, store them in airtight, sealed vials, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.
  • Solvent Selection: Prepare solutions in anhydrous, HPLC-grade alcohols (methanol, ethanol) or non-polar solvents (n-hexane, chloroform). Avoid using aqueous buffers unless necessary for your specific experiment, as water can lead to hydrolysis.
  • Monitor and Validate: Always run a fresh standard alongside aged sample solutions to compare chromatographic profiles. A established calibration curve is vital for quantifying any loss of the parent compound.
  • Temperature Control: Store sample solutions in a -20°C freezer for maximum stability. Allow them to warm to room temperature completely before opening to prevent moisture condensation inside the vial.

Conclusion and Future Work

I hope this structured guide provides a solid foundation for your technical support system. The most critical step will be to use the provided analytical protocols to establish your own stability data under the specific conditions relevant to your research.

References

Chemical Profile and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of each compound for comparison.

Feature Arachidic Acid (and its Methyl Ester) Methyl Arachidonate (Arachidonic Acid Methyl Ester)
Systematic Name Eicosanoic acid [1] Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [2]
CAS Number 1120-28-1 (Methyl arachidate) [1] 2566-89-4 [2]
Structure Saturated fatty acid (no double bonds) [1] Polyunsaturated fatty acid (four cis double bonds) [3] [2]
Primary Research Role Chemical Reference Standard: Used in analytics (GC/MS, HPLC) for fatty acid profiling and membrane dynamics studies [1]. Biologically Active Molecule: Used to study eicosanoid signaling, inflammation, and cellular pathways [4].
Key Differentiator Metabolically stable; functions as a calibration standard and inert model lipid. Serves as a precursor for active metabolites; its effects are often dependent on its conversion to eicosanoids [4].

Experimental Insights into Methyl Arachidonate's Activity

A pivotal study demonstrates that methyl arachidonate's biological activity is not direct but occurs through its metabolism. The experiment below shows how researchers have investigated this pathway.

  • Experimental Protocol: The study assessed Protein Kinase C (PKC) activation in intact platelets.
    • Treatment: Washed platelets were treated with either arachidonic acid or methyl arachidonate at various concentrations (5 µM and 50 µM).
    • Inhibition: Specific enzyme inhibitors were used to block the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for metabolizing arachidonic acid into eicosanoids.
    • Measurement: PKC activation was measured and compared between the different treatment and inhibitor conditions [4].
  • Key Findings: The activation of PKC by both arachidonic acid and methyl arachidonate was blocked by the COX and LOX inhibitors. This indicates that the methyl ester must first be converted back to the free acid (arachidonic acid) and then metabolized into eicosanoids (like prostaglandins or leukotrienes) to exert its effect. The study concluded that methyl arachidonate acts as an indirect activator of PKC through the arachidonate metabolism pathway [4].

The following diagram illustrates this central metabolic activation pathway that confers biological activity to methyl arachidonate.

G MethylArachidonate Methyl Arachidonate ArachidonicAcid Arachidonic Acid (AA) MethylArachidonate->ArachidonicAcid  Hydrolysis COX COX Pathway ArachidonicAcid->COX  Enzymatic LOX LOX Pathway ArachidonicAcid->LOX  Enzymatic CYP450 CYP450 Pathway ArachidonicAcid->CYP450  Enzymatic Eicosanoids Bioactive Eicosanoids (Prostaglandins, Leukotrienes, EETs) COX->Eicosanoids LOX->Eicosanoids CYP450->Eicosanoids PKC_Activation Cellular Response (e.g., PKC Activation) Eicosanoids->PKC_Activation  Signaling

Diagram: Metabolic Activation of Methyl Arachidonate. The biological activity of methyl arachidonate depends on its conversion to arachidonic acid, which is then metabolized via enzymatic pathways (COX, LOX, CYP450) to produce bioactive eicosanoids that drive cellular responses [3] [5] [4].

Key Takeaways for Researchers

  • Methyl Arachidonate is a Tool for Studying Inflammation and Signaling: Its primary value in research is as a deliverable form of arachidonic acid to study complex eicosanoid-driven processes in cellular models [4].
  • Arachidic Acid and its Ester are Metabolically Inert Standards: These saturated compounds are ideal for analytical chemistry, serving as benchmarks in chromatography and for studying physicochemical properties of lipids without biological interference [1].
  • Confirm Compound Identity in Experimental Design: Given the confusion in nomenclature, it is critical to verify the specific chemical structure (saturated vs. polyunsaturated) and CAS number when designing experiments or purchasing reagents.

References

methyl arachidate certified reference material

Author: Smolecule Technical Support Team. Date: February 2026

Supplier Comparison at a Glance

The table below summarizes the available products based on the search results.

Supplier Catalog Number Form Concentration / Purity Key Specifications & Applications
Sigma-Aldrich [1] PHR3539 Solid Certified Reference Material (CRM) Pharmaceutical Secondary Standard; qualified as CRM per ISO 17034 and ISO/IEC 17025; multi-traceability to USP/EP primary standards [1].
AccuStandard [2] UFA-024S Solution in Heptane 10.0 mg/mL Certified Reference Material; for use in analytical testing and quality control [2].
Various Suppliers [3] Varies Liquid (Neat) ~99% (GC) Commercial product details on ChemicalBook; multiple global suppliers listed [3].

Experimental Context and Applications

While specific protocols were not detailed, the search results highlight the critical role of CRMs and the context of their use.

  • Certification and Quality Assurance: Pharmaceutical Secondary Standards, like the one from Sigma-Aldrich, are certified with multi-traceability to compendial primary standards (e.g., USP, EP). They are produced under strict quality standards (ISO 17034 and 17025) to ensure quality control in pharmaceutical analysis, including release testing and method development [1].
  • Biological Relevance of the Arachidonate Backbone: Arachidonic acid (the parent acid of methyl arachidonate) is a precursor for a major class of bioactive lipid mediators called eicosanoids. These are produced via enzymatic pathways including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes [4]. Research indicates that methyl arachidonate itself can be metabolized by cells through these pathways to activate downstream signaling, such as protein kinase C in platelets [5].

The diagram below outlines the certification and application pathway for a typical pharmaceutical secondary standard CRM.

Primary Primary CRM Certified Reference Material (CRM) Primary->CRM  Qualifies & Traces To PharmaQC Pharmaceutical Quality Control CRM->PharmaQC MethodDev Method Development PharmaQC->MethodDev  Applications For Release Release Testing PharmaQC->Release  Applications For

Suggestions for Further Research

To build a comprehensive guide with experimental data, I suggest you:

  • Contact Suppliers Directly: Reach out to the technical support teams at companies like Sigma-Aldrich and AccuStandard. They can often provide Certificates of Analysis (CoA) containing lot-specific experimental data and may have application notes with detailed protocols [1] [2].
  • Search for Scientific Literature: Use academic databases to find research papers that utilize methyl arachidate CRMs. Look for methodological sections in papers about gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis, which will contain the experimental protocols you need.
  • Compare with Alternative FAMEs: A valuable comparison guide could evaluate this compound against other Fatty Acid Methyl Esters (FAMEs) used as standards, such as methyl linoleate or methyl oleate, focusing on parameters like chromatographic retention time and mass spectral fragmentation patterns.

References

Fatty Acid Method Validation Parameters at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the typical validation parameters and their targets based on the consulted studies, which primarily use Gas Chromatography with Flame Ionization Detection (GC-FID) [1] [2] [3].

Validation Parameter Typical Target / Reported Outcome Key Findings from Literature
Linearity Coefficient of determination (R²) > 0.990 Calibration curves plotted within a working range showed excellent linearity with R² > 0.990 for all compounds [1] [2].
Precision Relative Standard Deviation (RSD) ≤ 2% Methods demonstrated good precision, with RSD values reported as low as ≤ 2% for omega-3 PUFA analysis [1].
Accuracy High recovery rate (>95%) Recovery tests showed high efficiency, with one study reporting recovery rates exceeding 95% [1].
Sensitivity (LOD/LOQ) Varies by compound and method LODs and LOQs are method-dependent. One study reported LODs from 0.21–0.54 µg/mL and LOQs from 0.63–1.63 µg/mL [2]. Another reported LOD of 0.7 mg/L and LOQ of 3 mg/L for a direct injection method [3].
Specificity Baseline separation of target analytes Methods successfully separated complex mixtures of fatty acids, such as EPA and DHA, using high-polarity capillary columns [1].
Robustness Consistent performance under small variations Different methodological approaches (e.g., direct injection vs. derivatization) were compared for their robustness and susceptibility to issues like column degradation [3].

Detailed Experimental Protocols

The validation data in the table above is generated through standardized experimental workflows. Here are the detailed methodologies cited in the research.

GC-FID Analysis for Omega-3 in Fish

This protocol is designed for the accurate quantification of omega-3 fatty acids in fish samples [1].

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).
  • Column: A high-polarity capillary GC column (e.g., HP-88, 60 m length, 0.25 mm internal diameter, 0.2 µm film thickness).
  • Sample Preparation (Lipid Extraction): The method uses a modified Bligh and Dyer extraction.
    • A smaller sample size (40 g) is homogenized with a methanolic chloroform solution (60 mL methanol + 30 mL chloroform).
    • After homogenization, more chloroform (30 mL) is added, followed by distilled water (30 mL).
    • The mixture is centrifuged (10 min at 3000 rpm) to separate organic and aqueous layers, replacing traditional filtration to save time.
  • Derivatization: Extracted lipids are derivatized into Fatty Acid Methyl Esters (FAMEs) for analysis.
  • Chromatographic Conditions: The total run time for the analysis is approximately 46 minutes, ensuring proper separation of peaks, including EPA and DHA [1].
Optimization of Derivatization for Bee Products

This study highlights the criticality of optimizing the derivatization step for accurate results [2].

  • Derivatization Reagent: Boron trifluoride in methanol (BF₃/MeOH).
  • Optimization Process: The researchers compared different derivatization parameters (temperature and time) to maximize the yield of fatty acids from a standard FAME mix.
  • Optimal Parameters: The conventional heating process at 70°C for 90 minutes was found to produce the highest total yield of fatty acids.
  • Post-Derivatization: After the reaction, the FAMEs are extracted by adding water and hexane. The hexane layer (upper layer) containing the FAMEs is collected for GC-FID analysis [2].
Comparison of GC-FID Methods for Dairy

This research directly compares two common GC approaches, highlighting their pros and cons, which is valuable for an objective guide [3].

  • Method 1: Direct On-Column Injection

    • Principle: The isolated free fatty acid extract is injected directly onto the GC column.
    • Advantages: Superior sensitivity, with lower Limits of Detection (LOD = 0.7 mg/L) and Quantification (LOQ = 3 mg/L).
    • Disadvantages: Less robust. The acidic nature of the extract can cause cumulative column phase deterioration and irreversible absorption of longer-chain fatty acids, affecting quantification.
  • Method 2: Derivatization with Tetramethylammonium Hydroxide (TMAH)

    • Principle: Free fatty acids are rapidly esterified to methyl esters in the hot GC injector using TMAH as a catalyst.
    • Advantages: More robust and suitable for routine analysis, especially as the step can be automated.
    • Disadvantages: Lower sensitivity for very low concentrations (e.g., LOQ of 20 mg/L). Potential issues include co-elution of butyric acid with the solvent peak and degradation of polyunsaturated fatty acids by TMAH [3].

The following diagram illustrates the decision-making workflow when choosing between these two GC-FID methods based on this study.

G GC-FID Method Selection Start Start: Need to analyze Free Fatty Acids (FFA) Decision1 Is high sensitivity for low FFA concentrations the primary concern? Start->Decision1 M1 Method 1: Direct On-Column Injection Decision1->M1 Yes M2 Method 2: Derivatization with TMAH Decision1->M2 No P1 Pros: Lower LOD/LOQ Cons: Column degradation, less robust M1->P1 P2 Pros: More robust, suitable for automation Cons: Higher LOD/LOQ M2->P2

References

methyl arachidate comparison other fatty acid methyl esters

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Arachidate Profile and Comparative Data

The table below summarizes the identified properties and analytical data for methyl aradhideate alongside other common FAMEs for context.

Property/FAME Name This compound Methyl Linoleate Methyl Oleate Methyl Palmitate
Systematic Name Methyl eicosanoate [1] [2] Methyl (9Z,12Z)-octadeca-9,12-dienoate [3] Methyl (9Z)-octadec-9-enoate [3] Methyl hexadecanoate [3]
CAS Number 1120-28-1 [1] 112-63-0 112-62-9 112-39-0
Molecular Formula C₂₁H₄₂O₂ [4] [1] C₁₉H₃₄O₂ C₁₉H₃₆O₂ C₁₇H₃₄O₂
Molecular Weight 326.56 g/mol [1] 294.5 g/mol 296.5 g/mol 270.5 g/mol
Category Saturated FAME [5] Polyunsaturated FAME (Omega-6) [3] Monounsaturated FAME (Omega-9) [3] Saturated FAME [3]
Chain Length:Saturation C20:0 [3] C18:2 [3] C18:1 [3] C16:0 [3]
Reported Biological Activity Leukotriene A4 hydrolase (LTA4H) inhibitor [2] Information missing Information missing Information missing
Retention Time (GC) 47.92 min [3] 47.32 min [3] 45.34 min [3] 39.68 min [3]
GC Column Rt-2560, 100 m [3] Rt-2560, 100 m [3] Rt-2560, 100 m [3] Rt-2560, 100 m [3]

Experimental Context and Protocols

The quantitative data in the table above is derived from specific, standardized experimental conditions. Here are the key methodologies cited in the research:

  • Gas Chromatography (GC) Analysis: The retention times for the FAMEs were determined using high-resolution GC [3]. The analysis was performed on an Rt-2560 capillary column (100 m length, 0.25 mm inner diameter, 0.20 µm film thickness) [3]. The oven temperature was programmed from 100°C (hold for 4 minutes) to 240°C at a rate of 3°C/min, followed by a 15-minute hold [3]. Helium was used as the carrier gas.
  • Sample Preparation (Derivatization): To analyze fatty acids from natural sources like oils, they must first be converted into their methyl ester (FAME) derivatives. A common method involves reacting the oil sample (e.g., 0.1 g) with a boron trifluoride-methanol (BF₃-methanol) reagent [5]. This mixture is heated (e.g., 70°C for 30 minutes). After cooling, the FAMEs are extracted into an organic solvent like hexane for GC analysis [5] [3].

The following diagram illustrates this multi-step workflow for preparing and analyzing fatty acids from biological samples.

G Start Biological Sample (e.g., Vegetable Oil) Step1 Derivatization React with BF₃-methanol Heat at 70°C for 30 min Start->Step1 Step2 Extraction Add water and hexane Separate organic layer Step1->Step2 Step3 Instrumental Analysis Gas Chromatography (GC) Step2->Step3 Result FAME Identification & Quantification Step3->Result

How to Proceed with Your Comparison Guide

Given the limited direct comparative experimental data, you may need to take the following steps to build a more complete guide:

  • Consult Specialized Databases: Look into analytical chemistry databases like NIST Chemistry WebBook or LipidMaps for extensive data on physical properties (e.g., viscosity, melting point) of various FAMEs.
  • Review Metabolic Pathway Studies: Since this compound is a derivative of arachidonic acid, exploring the arachidonic acid metabolic pathway could provide deeper insights [6]. Its inhibitory effect on LTA4H suggests a potential role in modulating inflammation [2].
  • Benchmarking Experiments: Consider designing your own experiments to benchmark this compound against other FAMEs for properties critical to your audience, such as stability, solubility in different solvents, or performance as a penetration enhancer in drug formulations.

References

methyl arachidate purity analysis ≥95%

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for FAME Purity Analysis

While data for methyl arachidate is not available, the general principles and techniques for assessing the purity of Fatty Acid Methyl Esters (FAMEs) are well-established. The table below outlines the core analytical approaches, based on standard protocols used in the field [1].

Analysis Method Key Parameter Typical Experimental Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) Purity %, Impurity Profiling Use a certified FAME standard mix; separate compounds on a capillary GC column; identify this compound by its unique retention time and mass spectrum [1].
Physical Property Analysis Refractive Index, Density Compare measured values (e.g., refractive index) against published standards for pure this compound to confirm identity and purity [2].

The following diagram illustrates the typical workflow for sample preparation and analysis, adapted from a study on quantifying FAMEs in blood matrices [1]. This process ensures accurate and reliable results.

fame_analysis_workflow Start Sample (e.g., Lipid Extract) Step1 Trans-esterification with Methanolic KOH Start->Step1 Step2 Extraction with Hexane Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Collect Supernatant for Analysis Step3->Step4 Step5 GC-MS Instrument Analysis Step4->Step5 Result Purity and Concentration Data Step5->Result

Figure: Experimental workflow for FAME preparation and analysis. This process involves converting fatty acids to their methyl ester forms for precise measurement by GC-MS [1].

How to Proceed with Your Analysis

  • Source a Certified Standard: Obtain a high-purity this compound standard from a reputable supplier (e.g., Restek, AccuStandard, VulcanChem). The Certificate of Analysis (CoA) provided with these standards is a key benchmark for your own purity assessments [3] [4].
  • Establish Your Baseline: Use the certified standard to run your own GC-MS analysis. This will give you a reference chromatogram and mass spectrum for pure this compound, against which you can compare your test samples.
  • Validate with Peer-Reviewed Methods: Follow and adapt well-cited, validated experimental protocols from recent scientific literature to ensure the accuracy and reproducibility of your results [1].

References

Experimental Protocol for Determining Retention Time

Author: Smolecule Technical Support Team. Date: February 2026

A robust Gas Chromatography-Mass Spectrometry (GC/MS) method is appropriate for analyzing fatty acid methyl esters (FAMEs) like methyl arachidate. The workflow involves sample preparation, derivatization, and instrumental analysis [1].

workflow start Start: Sample Preparation step1 Lipid Extraction start->step1 step2 Derivatization to FAME step1->step2 step3 GC-MS Analysis step2->step3 step4 Data Acquisition step3->step4 end Retention Time Recorded step4->end

This diagram outlines the core steps to obtain retention time data through GC-MS analysis.
  • Sample Preparation & Derivatization: Extract lipids from your sample using a method like Bligh-Dyer (chloroform/methanol/water) or MTBE-based liquid-liquid extraction [1]. Convert fatty acids to their methyl ester derivatives (FAMEs) for improved volatility and thermal stability. Acid-catalyzed methylation using reagents like boron trifluoride (BF₃) in methanol is a common, effective method for this transformation [1].

  • GC-MS Instrumental Analysis:

    • Column Selection: Use a mid-polarity GC column standard for FAME separation, such as a DB-23 (cyanopropyl stationary phase) or similar (e.g., HP-5ms) [1] [2].
    • Temperature Program: Employ a gradient oven program. An example method starts at 60°C, ramps at 10°C/min to 280°C, and holds for 5-10 minutes to ensure elution of longer-chain FAMEs [2].
    • Carrier Gas: Use Helium as the carrier gas at a constant flow rate (e.g., 1 mL/min) [2].
    • Detection: Operate the mass spectrometer in full-scan mode (e.g., 50-600 m/z) for untargeted analysis or use Selective Ion Monitoring (SIM) for higher sensitivity in targeted studies [2].

Key Experimental Factors to Document

For a reliable comparison guide, you must control and report these critical parameters that significantly impact retention time [3]:

Factor Impact on Retention Time
Column Type & Length Longer columns increase retention time proportionally [3].
Carrier Gas Flow Rate Higher flow rates shorten retention times but may reduce separation quality [3].
Oven Temperature Program Higher temperatures shorten retention times; the rate of temperature change affects separation [3].
Stationary Phase Polarity Retention time increases when analyte polarity matches the stationary phase [3].

Strategies for Locating Specific Data

To find the specific data point you need, consider these approaches:

  • Search Commercial FAME Standards: Contact manufacturers of analytical standards and FAME mixtures. Their product documentation and application notes often contain precise retention time data.
  • Consult Specialized Databases: Look for chromatographic databases that use Kovats Retention Indices. This system standardizes retention data relative to a homologous series (like alkanes or FAMEs), making it more transferable between labs [3].
  • Reproduce Literature Methods: Use detailed methods from published metabolomics studies that analyze FAMEs via GC-MS [2] [4]. Reproducing their conditions with your own standard will generate the required data.

References

Spectroscopic Data of Arachidonic Acid and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key structural information and characterization data for arachidonic acid, which shares the same carbon skeleton with methyl arachidate, differing only in the head group [1] [2].

Characteristic Description / Value Key Experimental Evidence / Method
Systematic Name All-cis-5,8,11,14-eicosatetraenoic acid [1] Historical structural elucidation
Molecular Formula C~20~H~32~O~2~ [1] Combustion analysis; molecular mass by titration (~308-312 Da) [1]
Structure 20-carbon chain with 4 cis double bonds at positions 5, 8, 11, 14 [1] Ozonolysis; permanganate oxidation to octahydroxyarachidic acid; total synthesis (1961) [1]
Derivative Formation Forms an insoluble crystalline octabromo derivative (C~20~H~32~O~2~Br~8~) [1] Bromination; melting point of 222°C; used for isolation and purification [1]
NMR Characterization Applicable to arachidonate derivatives (e.g., N-Acylethanolamines, NAEs) [2] Full proton signal assignment via NMR; used to confirm structure and study O,N-acyl migration [2]
MS Characterization Used for quantification of arachidonate derivatives in complex biological mixtures [2] Tandem Mass Spectrometry (LC-MS/MS); used as reference standard [2]

Experimental Protocols for Characterization

The following are generalized protocols derived from methods used for arachidonic acid and its derivatives.

Synthesis of Arachidonate Esters and Amides
  • General Approach: A common method involves the direct coupling of arachidonic acid (or its methyl ester) with a functional amine (like ethanolamine) in the presence of a coupling reagent [2].
  • Critical Consideration: During the synthesis of ethanolamine derivatives, an O→N acyl migration can occur, especially under acidic conditions. To isolate the O-acyl product (ester), the work-up procedure must maintain slightly acidic conditions throughout [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To unequivocally confirm the molecular structure, identify the type of linkage (ester vs. amide), and study migration chemistry [2].
  • Procedure:
    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl~3~).
    • Acquire ^1^H NMR and other relevant spectra (e.g., ^13^C NMR).
    • Assign all proton signals. The chemical shifts of protons near the head group (e.g., -CH~2~- protons adjacent to the carbonyl in esters vs. amides) are key diagnostic markers [2].
Mass Spectrometry (MS) for Analysis
  • Purpose: Highly selective identification and quantification, especially in biological matrices [2].
  • Procedure:
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most frequently used technique.
    • Use synthesized standards to establish retention times and specific mass transitions.
    • Caution: Isomers like N-arachidonoylethanolamine (AEA) and O-arachidonoylethanolamine (viorodhamine) have identical molecular weights and similar fragmentation patterns. Their separation relies on chromatographic resolution, making the use of pure standards critical [2].

Workflow for Characterization

For a comprehensive characterization, you can follow the workflow below. This diagram outlines the key steps and decision points, from initial synthesis to final spectroscopic analysis.

Start Start: Crude Product Mixture Synth Chemical Synthesis (e.g., esterification/amidation) Start->Synth Purif Purification (Column Chromatography, Crystallization) Synth->Purif IsPure Is the compound pure? Purif->IsPure NMR NMR Spectroscopy MS Mass Spectrometry (LC-MS/MS) NMR->MS Char Fully Characterized Compound MS->Char IsPure:s->Purif:n No IsPure->NMR Yes

Stability and Isomerization Considerations

A significant challenge in characterizing arachidonate derivatives is their chemical stability and potential for isomerization, as illustrated below.

OAE O-Acylethanolamine (OAE) Ester Cyclic Cyclic Intermediate (Oxazoline) OAE->Cyclic  Base-Catalyzed Cyclic->OAE   NAE N-Acylethanolamine (NAE) Amide Cyclic->NAE   NAE->Cyclic Acid-Catalyzed

  • The Migration Process: Arachidonate derivatives with both amine and hydroxyl groups (e.g., ethanolamine conjugates) can undergo a reversible O,N-acyl migration through a cyclic oxazoline intermediate [2].
  • Impact on Analysis:
    • Basic Conditions: Favor the formation of the N-acyl (amide) form.
    • Acidic Conditions: Favor the formation of the O-acyl (ester) form.
    • Experimental protocols must be carefully controlled to avoid interconversion during work-up, purification, or analysis, which can lead to misidentification [2].

References

×

Physical Description

White crystalline solid; [Alfa Aesar MSDS]

XLogP3

10.1

Hydrogen Bond Acceptor Count

2

Exact Mass

326.318480578 Da

Monoisotopic Mass

326.318480578 Da

Heavy Atom Count

23

LogP

9.3 (LogP)

Appearance

Unit:500 mgPurity:99%Physical solid

Melting Point

54.5 °C

UNII

0ZH75194U0

Vapor Pressure

0.00000733 [mmHg]

Other CAS

1120-28-1

Wikipedia

Methyl arachidate

General Manufacturing Information

Eicosanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. M. Kokatnur, V. Brooks, and W. Plauche “Fatty acids of sphingomyelin from amniotic fluid of normal and diabetic pregnancies” Lipids, vol. 20 pp. 449-453, 19852. H. Kojima et al. “Biochemical Studies on Sphingolipid of Artemia franciscana (I) Isolation and Characterization of Sphingomyelin” Lipids, vol. 45 pp.635-643, 20103. T. Gilat et al. “Arachidyl amido cholanoic acid (aramchol) is a cholesterol solubilizer and prevents the formation of cholesterol gallstones in inbred mice”Lipids, 36 pp. 1135-1140, 2001

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